CY-09
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(E)-[4-oxo-2-sulfanylidene-3-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3NO3S2/c20-19(21,22)14-3-1-2-12(8-14)10-23-16(24)15(28-18(23)27)9-11-4-6-13(7-5-11)17(25)26/h1-9H,10H2,(H,25,26)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTINRHPPGAPLD-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)/C(=C\C3=CC=C(C=C3)C(=O)O)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of CY-09 on the NLRP3 Inflammasome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. CY-09 has emerged as a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. This technical guide provides an in-depth overview of the molecular mechanism of action of this compound, detailing its direct interaction with NLRP3, its impact on enzymatic activity, and the consequent effects on inflammasome assembly and activation. This document synthesizes key quantitative data and detailed experimental methodologies to serve as a comprehensive resource for researchers in the field of inflammation and drug discovery.
Introduction
The NLRP3 inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Due to its central role in inflammation, the NLRP3 inflammasome is a prime therapeutic target. This compound is a selective and direct inhibitor of NLRP3, demonstrating therapeutic potential in preclinical models of inflammatory disorders.[1][2] This guide elucidates the core mechanism by which this compound exerts its inhibitory effects.
Mechanism of Action of this compound
This compound employs a multi-faceted mechanism to inhibit the NLRP3 inflammasome, primarily by directly targeting the NLRP3 protein itself. The core actions of this compound are:
-
Direct Binding to the NLRP3 NACHT Domain: this compound directly binds to the NACHT domain of NLRP3.[1][2] Specifically, it interacts with the ATP-binding motif, also known as the Walker A motif.[3][4] This interaction is selective for NLRP3, with no significant binding to other NLRs such as NLRC4 or NLRP1.[1]
-
Inhibition of NLRP3 ATPase Activity: The NACHT domain of NLRP3 possesses intrinsic ATPase activity, which is essential for its function. By occupying the ATP-binding pocket, this compound competitively inhibits this ATPase activity.[1][2][3] This inhibition is crucial as ATP hydrolysis is a prerequisite for the conformational changes required for NLRP3 activation.
-
Blockade of Inflammasome Assembly: The inhibition of NLRP3's ATPase activity prevents the subsequent oligomerization of NLRP3 monomers.[1][5] This blockade of NLRP3 oligomerization is a critical upstream event that, in turn, prevents the recruitment and oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[1][5] Consequently, the entire assembly of the inflammasome complex is halted.
-
Specificity of Action: Importantly, this compound does not affect the initial priming step of NLRP3 activation, such as the lipopolysaccharide (LPS)-induced upregulation of NLRP3 expression or its ubiquitination.[1] Its action is specific to the activation and assembly phase of the inflammasome.
The following diagram illustrates the signaling pathway of NLRP3 inflammasome activation and the point of intervention by this compound.
Caption: Signaling pathway of NLRP3 inflammasome activation and inhibition by this compound.
Quantitative Data
The following tables summarize the key quantitative data regarding the interaction of this compound with NLRP3 and its biological effects.
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Parameter | Value | Cell/System Type | Reference |
| Binding Affinity (Kd) | ~500 nM | Purified GFP-NLRP3 | [6][7] |
| NLRP3 ATPase Inhibition | 0.1 - 1 µM | Purified human NLRP3 | [1][2] |
| Caspase-1/IL-1β Inhibition | 1 - 10 µM | LPS-primed BMDMs | [5] |
Table 2: Cytochrome P450 Inhibition Profile of this compound
| Enzyme | IC50 (µM) | Reference |
| CYP1A2 | 18.9 | [8] |
| CYP2C9 | 8.18 | [8] |
| CYP2C19 | >50 | [8] |
| CYP2D6 | >50 | [8] |
| CYP3A4 | 26.0 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments that elucidate the mechanism of action of this compound are provided below.
Biotin-CY-09 Pull-Down Assay
This assay is used to demonstrate the direct binding of this compound to NLRP3 in a cellular context.
-
Cell Culture and Lysis:
-
Prime Bone Marrow-Derived Macrophages (BMDMs) with 1 µg/mL LPS for 4 hours.
-
Lyse the cells in a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors.
-
Clarify the lysate by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
-
Pull-Down Procedure:
-
Incubate the cell lysate with varying concentrations of biotinylated this compound (biotin-CY-09) for 2 hours at 4°C with gentle rotation.
-
For competition experiments, pre-incubate the lysate with an excess of non-biotinylated this compound for 1 hour before adding biotin-CY-09.
-
Add streptavidin-agarose beads to the lysate and incubate for an additional 2 hours at 4°C.
-
Wash the beads three times with lysis buffer.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using an anti-NLRP3 antibody.
-
The logical workflow for this experiment is depicted in the following diagram.
Caption: Workflow for the Biotin-CY-09 pull-down assay.
In Vitro NLRP3 ATPase Activity Assay
This assay directly measures the effect of this compound on the enzymatic activity of purified NLRP3.
-
Reaction Setup:
-
In a 96-well plate, add purified recombinant human NLRP3 protein to a reaction buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT).
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding ATP to a final concentration of 25 µM.
-
-
ATPase Activity Measurement:
-
Incubate the reaction mixture for 40-60 minutes at 37°C.
-
Measure the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay). This is a luminescence-based assay that correlates the amount of light produced with the amount of ADP generated.
-
Alternatively, measure the release of free phosphate using a malachite green-based colorimetric assay.
-
-
Data Analysis:
-
Calculate the percentage of ATPase activity relative to the vehicle control.
-
Determine the IC50 value of this compound for NLRP3 ATPase inhibition.
-
ASC Oligomerization Assay
This assay visualizes the effect of this compound on the downstream event of ASC oligomerization.
-
Cell Treatment:
-
Prime BMDMs with 1 µg/mL LPS for 4 hours.
-
Pre-treat the cells with this compound or vehicle for 30 minutes.
-
Stimulate the cells with an NLRP3 activator, such as nigericin (5 µM), for 30-60 minutes.
-
-
Cross-linking and Fractionation:
-
Lyse the cells in a buffer containing 0.5% Triton X-100.
-
Pellet the insoluble fraction, which contains the ASC oligomers, by centrifugation.
-
Resuspend the pellet and cross-link the proteins with 2 mM disuccinimidyl suberate (DSS) for 30 minutes at room temperature.
-
Quench the cross-linking reaction with Tris buffer.
-
-
Analysis:
-
Analyze the cross-linked proteins by SDS-PAGE and Western blotting using an anti-ASC antibody. ASC monomers, dimers, and high-molecular-weight oligomers can be visualized.
-
The relationship between this compound's actions is summarized in the diagram below.
Caption: Logical flow of this compound's inhibitory mechanism on the NLRP3 inflammasome.
Conclusion
This compound is a specific and direct inhibitor of the NLRP3 inflammasome that functions by binding to the ATP-binding site within the NACHT domain of NLRP3. This interaction abrogates the protein's ATPase activity, which is a critical step for its activation. Consequently, this compound prevents NLRP3 oligomerization and the subsequent assembly of the entire inflammasome complex. The detailed mechanistic understanding and methodologies provided in this guide offer a valuable resource for the continued investigation of NLRP3-driven inflammation and the development of novel therapeutics.
References
- 1. adipogen.com [adipogen.com]
- 2. usherbrooke.ca [usherbrooke.ca]
- 3. A Streamlined Method for Detecting Inflammasome-Induced ASC Oligomerization Using Chemical Crosslinking. | Semantic Scholar [semanticscholar.org]
- 4. Inflammasome [labome.com]
- 5. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. Detection of ASC Oligomerization by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
The NLRP3 Inflammasome Inhibitor CY-09: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. The small molecule CY-09 has emerged as a potent and selective direct inhibitor of the NLRP3 inflammasome, showing significant therapeutic potential in preclinical models of cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, and gout. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. Detailed experimental protocols for key assays and a summary of its quantitative data are presented to facilitate further research and development of NLRP3-targeted therapeutics.
Introduction
The NLRP3 inflammasome is a multiprotein complex that, upon activation by a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18. This process is crucial for host defense but, when uncontrolled, contributes to the pathology of numerous inflammatory disorders. This compound was identified as a specific and direct inhibitor of the NLRP3 inflammasome, offering a promising therapeutic strategy for these conditions.
Discovery of this compound as a Direct NLRP3 Inhibitor
This compound was discovered through a screening process that identified it as a potent inhibitor of NLRP3 inflammasome activation. It was found to directly target the NLRP3 protein, a key advantage over other compounds that have off-target effects. Subsequent studies revealed that this compound directly binds to the ATP-binding motif within the NACHT domain of NLRP3. This interaction inhibits the ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent assembly of the inflammasome complex.[1][2][3]
Synthesis of this compound
The chemical name for this compound is 4-[[4-Oxo-2-thioxo-3-[[3-(trifluoromethyl)phenyl]methyl]-5-thiazolidinylidene]methyl]benzoic acid. Its synthesis can be achieved through a Knoevenagel condensation reaction. While a specific, detailed synthesis protocol for this compound is not publicly available in a peer-reviewed journal, a plausible synthetic route can be inferred from the synthesis of similar rhodanine derivatives.
The synthesis likely involves two main steps:
-
N-alkylation of Rhodanine: Rhodanine is first N-alkylated with 1-(bromomethyl)-3-(trifluoromethyl)benzene.
-
Knoevenagel Condensation: The resulting N-substituted rhodanine is then condensed with 4-formylbenzoic acid to yield this compound.
Proposed Experimental Protocol for Synthesis
Step 1: Synthesis of 3-((3-(trifluoromethyl)phenyl)methyl)-2-thioxothiazolidin-4-one
-
To a solution of rhodanine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-(bromomethyl)-3-(trifluoromethyl)benzene (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-alkylated rhodanine derivative.
Step 2: Synthesis of this compound (Knoevenagel Condensation)
-
Dissolve the N-substituted rhodanine from Step 1 (1 equivalent) and 4-formylbenzoic acid (1 equivalent) in a solvent such as acetic acid.
-
Add a catalyst, for example, sodium acetate (3 equivalents).
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration.
-
If no precipitate forms, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Mechanism of Action of this compound
This compound exerts its inhibitory effect through a direct interaction with the NLRP3 protein. The core mechanism involves:
-
Binding to the NACHT Domain: this compound specifically binds to the Walker A motif (an ATP-binding site) within the NACHT domain of NLRP3.[1][3]
-
Inhibition of ATPase Activity: This binding competitively inhibits the ATPase activity of NLRP3, which is essential for the conformational changes required for its activation.
-
Suppression of Inflammasome Assembly: By preventing NLRP3's ATPase function, this compound blocks its self-oligomerization and the subsequent recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), thereby inhibiting the formation of the active inflammasome complex.[1]
This direct and specific mechanism of action minimizes off-target effects, making this compound a valuable tool for studying NLRP3 biology and a promising therapeutic candidate.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: Binding Affinity and In Vitro Efficacy
| Parameter | Value | Reference |
| Binding Affinity (Kd) to NLRP3 | 500 nM | [4] |
| Inhibitory Concentration (in BMDMs) | 1-10 µM |
Table 2: Cytochrome P450 Inhibition (IC50)
| Enzyme | IC50 (µM) | Reference |
| CYP1A2 | 18.9 | [2] |
| CYP2C9 | 8.18 | [2] |
| CYP2C19 | >50 | [2] |
| CYP2D6 | >50 | [2] |
| CYP3A4 | 26.0 | [2] |
Table 3: Pharmacokinetics in Mice
| Parameter | Value | Reference |
| Half-life (t1/2) | 2.4 h | |
| Bioavailability | 72% | |
| Area Under the Curve (AUC) | 8,232 (h·ng)/ml |
Key Experimental Protocols
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and its inhibition by this compound.
-
Cell Culture: Culture BMDMs in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
-
Priming: Seed BMDMs in 12-well plates and prime with 500 ng/mL lipopolysaccharide (LPS) for 4 hours.
-
Inhibition: Pre-incubate the primed cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 30-60 minutes.
-
Activation: Stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 30 minutes or 10 µM nigericin for 1 hour.
-
Analysis: Collect the cell culture supernatants and cell lysates. Analyze IL-1β and caspase-1 p20 in the supernatants by ELISA or Western blot. Analyze pro-IL-1β and NLRP3 expression in the cell lysates by Western blot.
ASC Oligomerization Assay
This assay is used to visualize the effect of this compound on the formation of the ASC speck, a hallmark of inflammasome activation.
-
Cell Treatment: Treat LPS-primed BMDMs with this compound and an NLRP3 activator as described in the previous protocol.
-
Lysis: Lyse the cells with a Triton X-100-based buffer.
-
Centrifugation: Centrifuge the lysates to separate the soluble and insoluble fractions. The ASC oligomers will be in the insoluble pellet.
-
Cross-linking: Resuspend the pellet in PBS and cross-link the proteins with DSS (disuccinimidyl suberate).
-
Western Blot: Analyze the cross-linked pellet by SDS-PAGE and Western blot using an anti-ASC antibody. In activated cells, a high molecular weight smear or distinct bands corresponding to ASC oligomers will be visible, which should be reduced in this compound-treated cells.
In Vivo Mouse Models
CAPS Mouse Model:
-
Animal Model: Use a mouse model that genetically recapitulates CAPS, such as the Nlrp3A350V knock-in mouse.
-
Treatment: Administer this compound (e.g., 20-40 mg/kg, intraperitoneally) or vehicle daily to the mice starting at a specific age.
-
Endpoints: Monitor body weight, survival, and systemic inflammation (e.g., serum IL-1β levels).
Type 2 Diabetes Mouse Model:
-
Animal Model: Induce type 2 diabetes in mice (e.g., C57BL/6J) by feeding a high-fat diet.
-
Treatment: Administer this compound (e.g., 20-40 mg/kg, intraperitoneally) or vehicle daily for several weeks.
-
Endpoints: Monitor blood glucose levels, glucose tolerance, insulin sensitivity, and markers of inflammation in metabolic tissues (e.g., adipose tissue, liver).
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and inhibition by this compound.
Experimental Workflow for In Vitro Inhibition Assay
Caption: Workflow for assessing this compound's in vitro inhibition of NLRP3.
Logical Relationship of this compound's Mechanism of Action
Caption: The logical cascade of this compound's inhibitory mechanism on NLRP3.
Conclusion
This compound is a well-characterized, potent, and selective direct inhibitor of the NLRP3 inflammasome. Its clear mechanism of action, favorable pharmacokinetic profile, and demonstrated efficacy in preclinical models of inflammatory diseases make it an invaluable research tool and a promising therapeutic candidate. This technical guide provides a foundational resource for scientists and researchers working to further understand the role of the NLRP3 inflammasome in disease and to develop novel anti-inflammatory therapies.
References
The NLRP3 Inflammasome Inhibitor CY-09: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CY-09 is a potent and selective small-molecule inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome. By directly binding to the NACHT domain of NLRP3 and inhibiting its ATPase activity, this compound effectively blocks inflammasome assembly and the subsequent release of pro-inflammatory cytokines, including IL-1β. This targeted mechanism of action has demonstrated therapeutic potential in a range of preclinical models of inflammatory diseases. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of this compound, along with detailed experimental protocols for its characterization and evaluation.
Molecular Structure and Chemical Properties
This compound, with the chemical formula C₁₉H₁₂F₃NO₃S₂, is a thiazolidinone derivative. Its structure is characterized by a central thiazolidinone ring functionalized with a trifluoromethylphenyl group and a benzoic acid moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-[[4-Oxo-2-thioxo-3-[[3-(trifluoromethyl)phenyl]methyl]-5-thiazolidinylidene]methyl]benzoic acid | [1] |
| CAS Number | 1073612-91-5 | [2] |
| Molecular Formula | C₁₉H₁₂F₃NO₃S₂ | [2] |
| Molecular Weight | 423.43 g/mol | [2] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥95% | [1] |
| Solubility | DMSO: 15 mg/mLDMF: 30 mg/mL | [1] |
| Storage | Store at -20°C | [1] |
Mechanism of Action and Biological Activity
This compound is a direct and selective inhibitor of the NLRP3 inflammasome. Its mechanism of action involves the following key steps:
-
Direct Binding to NLRP3: this compound directly binds to the Walker A motif within the NACHT domain of the NLRP3 protein[3]. The binding affinity (Kd) has been determined to be approximately 500 nM[2].
-
Inhibition of ATPase Activity: This binding competitively inhibits the ATPase activity of NLRP3, which is a critical step for its activation and oligomerization[3].
-
Blockade of Inflammasome Assembly: By preventing NLRP3 oligomerization, this compound effectively blocks the assembly of the entire inflammasome complex, which includes the adaptor protein ASC and pro-caspase-1[4].
-
Suppression of Cytokine Release: The inhibition of inflammasome assembly prevents the autocatalytic cleavage of pro-caspase-1 to its active form, caspase-1. This, in turn, blocks the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18[4].
This targeted inhibition of the NLRP3 inflammasome has been demonstrated in various in vitro and in vivo models.
Table 2: In Vitro Activity of this compound
| Assay | Cell Type | Activator | Key Findings | Reference |
| NLRP3 Inflammasome Activation | Bone Marrow-Derived Macrophages (BMDMs) | Nigericin, ATP, MSU | Dose-dependent inhibition of caspase-1 activation and IL-1β secretion. | [4] |
| NLRP3 Inflammasome Activation | Human Peripheral Blood Mononuclear Cells (PBMCs) | Nigericin | Dose-dependent inhibition of caspase-1 activation and IL-1β secretion. | [4] |
| Specificity | BMDMs | AIM2 and NLRC4 activators | No significant inhibition of AIM2 or NLRC4 inflammasomes. | [4] |
Table 3: In Vivo Efficacy of this compound
| Disease Model | Animal Model | Key Findings | Reference |
| Cryopyrin-Associated Autoinflammatory Syndromes (CAPS) | Mouse | Reduced systemic inflammation and increased survival. | [4] |
| Type 2 Diabetes | Mouse | Improved glucose tolerance and insulin sensitivity. | [4] |
| Gout | Mouse | Reduced MSU-induced peritoneal inflammation. | [4] |
| Myocardial Infarction | Mouse | Improved cardiac function and reduced fibrosis. | [1] |
| Non-alcoholic Fatty Liver Disease (NAFLD) | Mouse | Reduced hepatic steatosis. | [1] |
| Diabetic Nephropathy | Mouse | Ameliorated kidney injury. | [5] |
Table 4: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Reference |
| Half-life (t₁/₂) | 2.4 hours | [3] |
| Bioavailability (Oral) | 72% | [3] |
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation Assay in BMDMs
This protocol describes the induction and assessment of NLRP3 inflammasome activation in mouse bone marrow-derived macrophages.
Caption: Workflow for in vitro NLRP3 inflammasome activation in BMDMs.
In Vivo Mouse Model of Gouty Arthritis
This protocol outlines the induction of gouty arthritis in mice and the evaluation of this compound's therapeutic effect.
Caption: Workflow for the in vivo mouse model of gouty arthritis.
Signaling Pathway
The following diagram illustrates the inhibitory effect of this compound on the NLRP3 inflammasome signaling pathway.
Caption: this compound inhibits the NLRP3 inflammasome by preventing its activation and assembly.
Conclusion
This compound represents a significant advancement in the development of targeted anti-inflammatory therapeutics. Its well-defined mechanism of action, oral bioavailability, and efficacy in various preclinical models of inflammatory diseases make it a valuable tool for researchers and a promising candidate for further drug development. This guide provides a foundational resource for scientists working with or interested in the therapeutic potential of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-[4-OXO-2-THIOXO-3-(3-TRIFLUOROMETHYL-PHENYL)-THIAZOLIDIN-(5Z)-YLIDENEMETHYL]-BENZOIC ACID [chemicalbook.com]
CY-09: A Deep Dive into its Specificity for the NLRP3 Inflammasome
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide array of sterile inflammatory diseases. Its activation leads to the maturation and release of potent pro-inflammatory cytokines, IL-1β and IL-18, making it a prime therapeutic target. CY-09 has been identified as a potent, selective, and direct small-molecule inhibitor of the NLRP3 inflammasome.[1][2][3][4] This technical guide provides an in-depth analysis of this compound's specificity for the NLRP3 inflammasome over other inflammasome complexes, such as AIM2, NLRC4, and NLRP1. We will delve into the quantitative data supporting this selectivity, detail the experimental methodologies used for its characterization, and provide visual representations of the key pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its inhibitory effect through a direct interaction with the NLRP3 protein.[1][2][3] Specifically, it binds to the Walker A motif, an ATP-binding site, within the central NACHT domain of NLRP3.[1][5] This binding event competitively blocks the intrinsic ATPase activity of NLRP3, which is an essential prerequisite for its oligomerization and the subsequent assembly of the entire inflammasome complex.[1][3][6] By preventing NLRP3 oligomerization, this compound effectively halts the recruitment of the adaptor protein ASC and pro-caspase-1, thereby inhibiting caspase-1 activation and the downstream processing and release of IL-1β and IL-18.[1][2][3] A critical component in this activation cascade is the NIMA-related kinase 7 (NEK7), which binds to NLRP3 and is necessary for its activation and the formation of the active inflammasome complex.[7][8] this compound's inhibition of NLRP3's conformational changes prevents the productive interaction with NEK7, further contributing to its inhibitory effect.[9][10]
Quantitative Analysis of Specificity
The selectivity of this compound for NLRP3 is supported by direct binding affinity data and comparative functional assays.
| Parameter | Target | Value | Method | Reference |
| Binding Affinity (Kd) | Human GFP-NLRP3 | ~500 nM | Microscale Thermophoresis (MST) | [3] |
| Inhibitory Concentration | NLRP3 ATPase Activity | 0.1 - 1 µM | Malachite Green Phosphate Assay | [1][3] |
| Inhibitory Concentration | IL-1β Secretion (in BMDMs) | 1 - 10 µM | ELISA | [1][2] |
Crucially, studies have demonstrated that this compound does not affect the activation of other key inflammasomes.
| Inflammasome | Activator | Readout | Effect of this compound | Reference |
| AIM2 | Cytosolic poly(dA:dT) | IL-1β Secretion | No effect | [1][3] |
| NLRC4 | Salmonella infection | IL-1β Secretion | No effect | [1][3] |
| NLRP1 | N/A (ATPase activity) | ATPase Activity | No effect | [1][3] |
Furthermore, the specificity of this compound's mechanism was confirmed by testing its effect on the ATPase activity of other related innate immune sensors.
| Protein | Effect of this compound (1 µM) on ATPase Activity | Reference |
| NLRC4 | No effect | [1][3] |
| NLRP1 | No effect | [1][3] |
| NOD2 | No effect | [1][3] |
| RIG-I | No effect | [1][3] |
Experimental Protocols for Specificity Determination
The specificity of this compound was established using a series of well-defined cellular and biochemical assays. Below are detailed methodologies for these key experiments.
Cellular Inflammasome Activation Assays
This protocol is designed to assess the effect of a compound on the activation of different inflammasomes in macrophages.
-
Cell Culture:
-
Bone marrow-derived macrophages (BMDMs) are harvested from mice and cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
-
Alternatively, human THP-1 monocytes are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
-
Inflammasome Priming and Activation:
-
Priming (Signal 1): Macrophages are primed with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for 30-60 minutes.
-
Activation (Signal 2):
-
NLRP3: Stimulate with Nigericin (10 µM), ATP (5 mM), or Monosodium Urate (MSU) crystals (200 µg/mL) for 1-2 hours.
-
AIM2: Transfect cells with poly(dA:dT) (1 µg/mL) using a suitable transfection reagent for 6-8 hours.
-
NLRC4: Infect cells with Salmonella typhimurium at a multiplicity of infection (MOI) of 10 for 4-6 hours.
-
-
-
Readouts:
-
IL-1β/IL-18 Measurement: Supernatants are collected, and the concentration of mature IL-1β and IL-18 is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[11]
-
Caspase-1 Activation: Supernatants and cell lysates are collected. Active caspase-1 (p20 subunit) in the supernatant and pro-caspase-1 in the lysate are detected by Western blot.[11]
-
ASC Oligomerization: Cell lysates are cross-linked, and ASC oligomers ("specks") are visualized by Western blot after separation on a semi-denaturing detergent agarose gel electrophoresis (SDD-AGE).[3]
-
Biochemical ATPase Activity Assay
This assay directly measures the enzymatic activity of purified NLR proteins.
-
Protein Purification:
-
Human NLRP3, NLRC4, NLRP1, NOD2, and RIG-I proteins (often with a purification tag like Flag or His) are expressed in and purified from an expression system (e.g., HEK293T cells or insect cells).
-
-
ATPase Assay Protocol:
-
Purified protein (e.g., 1 µg of NLRP3) is incubated in an ATPase assay buffer (containing ATP and MgCl₂) at 37°C.
-
This compound is added at various concentrations (e.g., 0.1, 0.5, 1 µM) to the reaction mixture.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes).
-
The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured. A common method is the malachite green assay, where the malachite green-molybdate reagent forms a colored complex with free phosphate, which can be quantified by measuring absorbance at ~620 nm.
-
-
Data Analysis:
-
The percentage of ATPase activity inhibition is calculated relative to the vehicle-treated control.
-
Direct Binding Assays
These methods confirm the physical interaction between this compound and its target protein.
-
Pull-Down Assay:
-
This compound is synthesized with a biotin tag (biotin-CY-09).
-
HEK293T cells are transfected to overexpress Flag-tagged NLRP3, NLRC4, AIM2, etc.
-
Cell lysates are incubated with biotin-CY-09.
-
Streptavidin-coated beads are added to the lysate to pull down the biotin-CY-09 and any bound proteins.
-
The beads are washed, and the bound proteins are eluted and analyzed by Western blot using an anti-Flag antibody to detect the presence of the target protein.[1]
-
-
Microscale Thermophoresis (MST):
-
Purified, fluorescently labeled NLRP3 (e.g., GFP-NLRP3) is mixed with a serial dilution of this compound.
-
The mixtures are loaded into capillaries, and a microscopic temperature gradient is applied.
-
The movement of the fluorescent protein along this gradient (thermophoresis) changes upon ligand binding.
-
This change is measured and used to calculate the dissociation constant (Kd), quantifying the binding affinity between this compound and NLRP3.[3]
-
Conclusion
References
- 1. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rupress.org [rupress.org]
- 4. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammasome [labome.com]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Structural mechanism for NEK7-licensed NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NEK7 accelerates NLRP3 inflammasome activation | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 11. mdpi.com [mdpi.com]
- 12. The Selective NLRP3-Inflammasome Inhibitor this compound Ameliorates Kidney Injury in Diabetic Nephropathy by Inhibiting NLRP3- inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound attenuates the progression of osteoarthritis via inhibiting NLRP3 inflammasome-mediated pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of CY-09's Inhibitory Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of CY-09, a selective and direct inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome. This compound has emerged as a critical tool for studying inflammatory pathways and as a promising therapeutic candidate for a range of NLRP3-driven diseases. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual diagrams of the relevant biological and experimental processes.
Core Mechanism of Action
This compound is a small-molecule inhibitor that specifically and directly targets the NLRP3 protein, a key sensor in the innate immune system.[1][2] Its inhibitory action is centered on the NACHT domain of NLRP3, which possesses essential ATPase activity required for inflammasome activation.[3][4]
The primary mechanism involves this compound directly binding to the ATP-binding motif (Walker A site) within the NACHT domain.[2][4] This binding event competitively blocks ATP from accessing the site, thereby inhibiting the inherent ATPase activity of NLRP3.[3][5] The inhibition of ATPase activity is a critical upstream event that prevents the subsequent conformational changes required for NLRP3 oligomerization.[1][2] By preventing NLRP3 from assembling into a larger complex, this compound effectively halts the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1, thus suppressing the formation and activation of the entire inflammasome complex.[2][3] Consequently, the downstream effects, including the autocatalytic cleavage of pro-caspase-1 into active caspase-1 and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, are robustly inhibited.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative metrics defining the potency, binding affinity, and selectivity of this compound based on in vitro assays.
Table 1: Inhibitory Activity of this compound
| Target/Assay | Cell Type/System | IC50 Value | Reference |
|---|---|---|---|
| NLRP3 Inflammasome | Mouse BMDMs | 6 µM | [6] |
| Cytochrome P450 1A2 | Enzyme Assay | 18.9 µM | [7] |
| Cytochrome P450 2C9 | Enzyme Assay | 8.18 µM | [7] |
| Cytochrome P450 2C19 | Enzyme Assay | >50 µM | [7] |
| Cytochrome P450 2D6 | Enzyme Assay | >50 µM | [7] |
| Cytochrome P450 3A4 | Enzyme Assay | 26.0 µM |[7] |
Table 2: Binding Affinity and Selectivity
| Parameter | Target Protein | Method | Value | Reference |
|---|---|---|---|---|
| Dissociation Constant (Kd) | NLRP3 NACHT Domain | Microscale Thermophoresis (MST) | 500 nM | [8] |
| ATPase Activity Inhibition | Purified Human NLRP3 | Phosphate Release Assay | 0.1 - 1 µM (Dose-dependent) | [3][5] |
| ATPase Activity Inhibition | Purified NLRC4, NLRP1, NOD2, RIG-I | Phosphate Release Assay | No effect at 1 µM |[3][8] |
Signaling and Experimental Diagrams
Visual representations of the signaling pathway, experimental workflow, and binding mechanism are provided below to facilitate a deeper understanding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rupress.org [rupress.org]
- 3. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
Methodological & Application
Protocol for Dissolving and Preparing CY-09 for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY-09 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[1][2] It directly targets the NACHT domain of NLRP3, inhibiting its ATPase activity, which is crucial for inflammasome assembly and activation.[1][3][4] This mechanism prevents the subsequent activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.[1][4] Due to its therapeutic potential in NLRP3-driven inflammatory diseases, such as cryopyrin-associated autoinflammatory syndrome (CAPS), type 2 diabetes, and gout, robust and reproducible protocols for its in vivo application are essential.[1][5] This document provides detailed application notes and protocols for the dissolution and preparation of this compound for in vivo studies.
Quantitative Data Summary
For consistent and comparable experimental outcomes, the following table summarizes the key quantitative data for this compound formulation and administration.
| Parameter | Value | Reference |
| Molecular Weight | 423.43 g/mol | [6] |
| In Vivo Dosage Range | 2.5 - 10 mg/kg | [7][8] |
| Administration Routes | Intraperitoneal (i.p.), Intravenous (i.v.), Oral | [1][7] |
| Bioavailability (Oral) | 72% | [7] |
| Half-life (in mice) | 2.4 hours | [7] |
Experimental Protocols
Protocol 1: Formulation for Intraperitoneal (i.p.) or Intravenous (i.v.) Administration
This protocol is suitable for achieving a clear solution for systemic administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare Stock Solution:
-
Prepare Vehicle:
-
In a sterile tube, prepare the vehicle by mixing the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
-
Final Formulation:
-
To prepare the final working solution, add the this compound stock solution to the pre-mixed vehicle. For example, to prepare a 1 mL working solution, add 100 µL of a 25 mg/mL this compound in DMSO stock to a mixture of 400 µL PEG300, 50 µL Tween-80, and 450 µL Saline.[2]
-
Vortex the solution thoroughly until it is clear and homogenous. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
-
It is recommended to prepare the working solution fresh on the day of the experiment.[2]
-
Solubility: ≥ 2.5 mg/mL (5.90 mM)[2]
Protocol 2: Formulation for Oral Administration (Corn Oil-based)
This protocol provides a formulation suitable for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
Corn Oil
Procedure:
-
Prepare Stock Solution:
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[2]
-
-
Final Formulation:
-
Add the this compound DMSO stock solution to corn oil to achieve the final desired concentration. The recommended volumetric ratio is 10% DMSO and 90% Corn Oil.[2]
-
For example, to prepare 1 mL of the final solution, add 100 µL of a 25 mg/mL this compound in DMSO stock to 900 µL of corn oil.[2]
-
Mix thoroughly by vortexing.
-
Solubility: ≥ 2.5 mg/mL (5.90 mM)[2]
Note: For continuous dosing periods exceeding half a month, this protocol should be used with caution.[2]
Protocol 3: Formulation as a Suspension for Oral Administration
This protocol is an alternative for oral administration, resulting in a suspension.
Materials:
-
This compound powder
-
0.5% Carboxymethylcellulose sodium (CMC-Na) in saline
Procedure:
-
Prepare Vehicle:
-
Prepare a 0.5% (w/v) solution of CMC-Na in saline.
-
-
Final Formulation:
-
Suspend the required amount of this compound powder directly in the 0.5% CMC-Na/saline vehicle.
-
Ultrasonication is required to achieve a uniform suspension.[2]
-
Solubility: 1.5 mg/mL (3.54 mM) as a suspended solution.[2]
Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway inhibited by this compound. Pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) trigger a priming signal, leading to the upregulation of NLRP3 and pro-IL-1β. A second activation signal leads to the assembly of the NLRP3 inflammasome, which this compound directly inhibits.
Caption: this compound inhibits NLRP3 inflammasome activation.
Experimental Workflow for this compound Preparation
This diagram outlines the key steps for preparing this compound for in vivo administration.
Caption: Workflow for preparing this compound for in vivo use.
References
- 1. rupress.org [rupress.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 5. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CY 09 | Inflammasomes | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibiting NLRP3 Inflammasome Activation by this compound Helps to Restore Cerebral Glucose Metabolism in 3×Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
Recommended working concentration of CY-09 for THP-1 cells
Harnessing the Potency of CY-09: A Selective NLRP3 Inflammasome Inhibitor in THP-1 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, implicated in the pathogenesis of a wide array of inflammatory diseases. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18. This compound has emerged as a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. This document provides detailed application notes and experimental protocols for utilizing this compound to study NLRP3-mediated inflammatory responses in the human monocytic THP-1 cell line, a cornerstone model for immunological research.
Mechanism of Action: this compound directly targets the NLRP3 protein, binding to the ATP-binding motif within the NACHT domain.[1][2] This interaction inhibits the ATPase activity of NLRP3, a crucial step for its oligomerization and the subsequent assembly of the inflammasome complex.[1] By preventing inflammasome formation, this compound effectively blocks the activation of caspase-1 and the subsequent processing and release of IL-1β.[1]
Quantitative Data Summary
The following tables summarize the recommended working concentrations and key molecular targets of this compound.
Table 1: Recommended Working Concentrations of this compound
| Parameter | Concentration | Cell Type | Notes |
| NLRP3 Inhibition | 1 - 10 µM | LPS-primed bone marrow-derived macrophages (BMDMs) | Dose-dependent inhibition of caspase-1 activation and IL-1β secretion.[1] |
| NLRP3 Inhibition | 1 µM | THP-1 cells | Effective concentration for inhibiting nigericin-induced NLRP3 inflammasome activation. |
| In vivo efficacy | 2.5 - 5 mg/kg | Mice | Demonstrates therapeutic effects in mouse models of inflammatory diseases. |
Table 2: Molecular and Cellular Effects of this compound
| Effect | Target | Outcome |
| Inhibition of ATPase Activity | NLRP3 NACHT domain | Prevents conformational changes required for activation.[1][2] |
| Blockade of Inflammasome Assembly | NLRP3 Oligomerization | Suppresses the recruitment of ASC and pro-caspase-1.[1] |
| Reduction of Cytokine Release | Pro-IL-1β cleavage | Decreases secretion of mature IL-1β.[1][3] |
| Inhibition of Pyroptosis | Caspase-1 activation | Prevents inflammatory cell death. |
Experimental Protocols
Herein are detailed protocols for the culture of THP-1 cells, their differentiation into macrophages, induction of NLRP3 inflammasome activation, and subsequent analysis of this compound's inhibitory effects.
THP-1 Cell Culture and Differentiation
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well tissue culture plates
Protocol:
-
Cell Culture: Maintain THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Subculture the cells every 3-4 days to maintain a cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
Differentiation:
-
Seed THP-1 cells into 6-well plates at a density of 5 x 10⁵ cells/well in complete RPMI-1640 medium.
-
Add PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator. Differentiated macrophages will become adherent and exhibit a more spread-out morphology.
-
After differentiation, gently aspirate the PMA-containing medium and wash the cells twice with pre-warmed sterile PBS.
-
Add fresh, complete RPMI-1640 medium and allow the cells to rest for 24 hours before proceeding with experiments.
-
NLRP3 Inflammasome Activation and this compound Treatment
Materials:
-
Differentiated THP-1 macrophages
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound (dissolved in DMSO)
-
Opti-MEM™ I Reduced Serum Medium
Protocol:
-
Priming (Signal 1):
-
This compound Inhibition:
-
Following the priming step, add this compound at the desired final concentration (e.g., 1 µM). A vehicle control (DMSO) should be run in parallel.
-
Incubate for 30-60 minutes at 37°C.
-
-
Activation (Signal 2):
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for cytokine analysis (e.g., IL-1β ELISA). Centrifuge at 300 x g for 5 minutes to pellet any detached cells and collect the clear supernatant.
-
Cell Lysate: Wash the adherent cells with ice-cold PBS. Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) for Western blot analysis.
-
Analysis of NLRP3 Inflammasome Inhibition
Protocol:
-
Coat a 96-well ELISA plate with a capture antibody specific for human IL-1β overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Add the collected cell culture supernatants (and standards) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for human IL-1β. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
Protocol:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of human caspase-1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
Protocol:
-
Seed and differentiate THP-1 cells on glass coverslips in a 24-well plate.
-
Perform the NLRP3 inflammasome activation and this compound treatment as described in Protocol 2.
-
After the activation step, gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against ASC for 1 hour at room temperature.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash with PBS and mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the ASC specks using a fluorescence or confocal microscope. ASC specks will appear as distinct, bright puncta within the cytoplasm of activated cells.
Visualizations
Caption: NLRP3 Inflammasome Activation Pathway and this compound Inhibition.
Caption: Experimental Workflow for Assessing this compound Efficacy in THP-1 Cells.
References
- 1. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Divergent functional outcomes of NLRP3 blockade downstream of multi-inflammasome activation: therapeutic implications for ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilizing CY-09 for Investigating the Role of the NLRP3 Inflammasome in Metabolic Diseases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic diseases such as obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD) are characterized by chronic, low-grade inflammation, often termed "metaflammation". A key player in this process is the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a cytosolic multi-protein complex that responds to a variety of metabolic danger signals (DAMPs), including excess glucose, ceramides, fatty acids, and cholesterol crystals. Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, IL-1β and IL-18, which drive inflammatory responses and contribute to insulin resistance and tissue damage.
CY-09 is a potent, selective, and direct small-molecule inhibitor of the NLRP3 inflammasome. It functions by binding directly to the ATP-binding motif (Walker A) within the NACHT domain of the NLRP3 protein. This interaction inhibits the intrinsic ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent assembly of the inflammasome complex. By preventing inflammasome activation, this compound effectively blocks the maturation and secretion of IL-1β and IL-18. Its specificity for NLRP3 over other inflammasomes like AIM2 and NLRC4 makes it an invaluable tool for elucidating the specific role of the NLRP3 pathway in metabolic disease pathogenesis.
NLRP3 Inflammasome Activation and Inhibition by this compound
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by microbial components (like LPS) or endogenous cytokines (like TNF-α) that activate transcription factors such as NF-κB. This leads to the transcriptional upregulation of NLRP3 itself and the inactive cytokine precursor, pro-IL-1β.
-
Activation (Signal 2): A second, diverse stimulus, such as extracellular ATP, pore-forming toxins (e.g., nigericin), or crystalline substances (e.g., monosodium urate), triggers the assembly of the inflammasome. This step involves NLRP3's ATPase activity and leads to its oligomerization, recruitment of the adaptor protein ASC, and subsequent activation of pro-caspase-1.
This compound acts directly on the activation step, as illustrated in the pathway diagram below.
Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Application Notes and Protocols for In Vivo Administration of CY-09 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY-09 is a potent and selective small-molecule inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][2] It functions by directly binding to the ATP-binding motif within the NACHT domain of NLRP3, which in turn inhibits its ATPase activity.[1][2] This action prevents the assembly and activation of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases. Consequently, this compound curtails the release of pro-inflammatory cytokines IL-1β and IL-18. Given its targeted mechanism, this compound has been investigated as a therapeutic agent in various preclinical mouse models of inflammatory conditions, including neurodegenerative diseases, metabolic disorders, and acute inflammation.
These application notes provide a comprehensive overview of the established in vivo administration routes for this compound in mouse models, complete with detailed experimental protocols and a summary of key quantitative data from published studies.
Mechanism of Action: NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the inflammatory response. Its activation leads to the cleavage of pro-caspase-1 into its active form, caspase-1, which then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. This compound directly interferes with this pathway at the initial activation step of NLRP3.
Quantitative Data Summary
The efficacy of this compound has been quantified across several mouse models. The following tables summarize key pharmacokinetic properties and therapeutic outcomes.
Pharmacokinetic Profile in C57BL/6J Mice
| Parameter | Intravenous (5 mg/kg) | Oral (10 mg/kg) | Citation |
| Half-life (t½) | 2.4 hours | 2.4 hours | [3][4] |
| AUC | 8,232 (h·ng)/ml | 8,232 (h·ng)/ml | [3][4] |
| Bioavailability | - | 72% | [3][4] |
Efficacy in Disease Models
| Disease Model | Mouse Strain | Administration Route & Dosage | Key Findings | Citation |
| Alzheimer's Disease | 3xTg-AD | Intraperitoneal, 2.5 mg/kg daily for 6 weeks | - Reduced NLRP3, Caspase-1, and IL-1β in the brain- Increased expression of glucose transporters GLUT1 and GLUT4- Improved performance in glucose and insulin tolerance tests | [5] |
| MSU-Induced Peritonitis | C57BL/6J | Intraperitoneal, 40 mg/kg (single dose) | - Significantly suppressed IL-1β production in serum and peritoneal cavity- Reduced neutrophil influx into the peritoneal cavity | [6][7] |
| Inflammatory Pain | C57BL/6J | Intraperitoneal, 5 mg/kg (single dose) | - Inhibited thermal hyperalgesia- Reduced paw licking time- Decreased levels of IL-6, TNF-α, and IL-1β in paw tissue | [8] |
| Type 2 Diabetes | C57BL/6J (High-Fat Diet) | Intraperitoneal, 2.5 mg/kg daily for 6 weeks | - Reduced food intake and weight gain- Lowered fasting blood glucose and insulin levels- Improved insulin sensitivity | [6] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in mice via various routes.
General Preparation of this compound Formulation
This compound is soluble in DMSO. For in vivo applications, it is crucial to use a vehicle that ensures solubility and is well-tolerated by the animals. A commonly used vehicle is a mix of DMSO, a surfactant like Solutol HS 15 (or Polyoxyl 15 hydroxystearate), and saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Solutol HS 15 or Polyoxyl 15 hydroxystearate
-
Sterile saline (0.9% NaCl)
Procedure for a 10% DMSO, 10% Surfactant, 80% Saline Vehicle:
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution by dissolving this compound in DMSO.
-
In a separate sterile tube, add the surfactant (Solutol HS 15 or Polyoxyl 15 hydroxystearate).
-
Add the this compound/DMSO stock solution to the surfactant and mix thoroughly.
-
Add the sterile saline incrementally while vortexing to create a clear, homogenous solution.
-
The final solution should be prepared fresh before each administration.
Protocol 1: Intraperitoneal (i.p.) Injection
Intraperitoneal injection is a common route for systemic drug delivery in mice.
Application: Alzheimer's Disease Model (3xTg-AD mice)[5]
-
Dosage: 2.5 mg/kg, daily for 6 weeks
-
Vehicle: 10% DMSO, 10% Polyoxyl 15 hydroxystearate, 80% saline
Procedure:
-
Restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse to a slight head-down position to move the abdominal organs away from the injection site.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid (urine or blood) is drawn back.
-
Inject the this compound solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress post-injection.
Protocol 2: Intravenous (i.v.) Injection
Intravenous injection, typically via the lateral tail vein, allows for rapid and complete bioavailability.
Application: Pharmacokinetic studies[3]
-
Dosage: 5 mg/kg (single dose)
-
Vehicle: 10% DMSO, 10% Solutol HS 15, 80% saline
Procedure:
-
Place the mouse in a restraining device that allows access to the tail.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle with the bevel up, insert the needle into one of the lateral tail veins.
-
Once in the vein, a small flash of blood may be visible in the needle hub.
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Protocol 3: Oral Gavage
Oral gavage ensures a precise dose is delivered directly to the stomach.
Application: Pharmacokinetic studies[3]
-
Dosage: 10 mg/kg (single dose)
-
Vehicle: 10% DMSO, 10% Solutol HS 15, 80% saline
Procedure:
-
Measure the distance from the mouse's mouth to the last rib to determine the appropriate depth for the gavage needle.
-
Restrain the mouse firmly by the scruff of the neck to keep the head and body in a straight line.
-
Gently insert a flexible, ball-tipped gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.
-
Administer the this compound solution.
-
Slowly remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the lungs.
Experimental Workflow Diagrams
The following diagrams illustrate typical experimental workflows for evaluating this compound in different mouse models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rupress.org [rupress.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting NLRP3 Inflammasome Activation by this compound Helps to Restore Cerebral Glucose Metabolism in 3×Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Inhibits NLRP3 Inflammasome Activation to Relieve Pain via TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
CY-09: Application Notes and Protocols for the Study of Autoinflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CY-09, a selective and direct inhibitor of the NLRP3 inflammasome, for studying various autoinflammatory disease models. Detailed protocols for in vitro and in vivo experiments are provided to facilitate research into NLRP3-driven inflammation.
Introduction
Autoinflammatory diseases are a group of disorders characterized by recurrent episodes of inflammation, driven by the innate immune system. The NOD-like receptor protein 3 (NLRP3) inflammasome is a key multiprotein complex that plays a central role in the pathogenesis of many of these diseases. Upon activation by a wide range of pathogen- and damage-associated molecular patterns (PAMPs and DAMPs), the NLRP3 inflammasome triggers the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18, leading to inflammatory responses.
This compound is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome.[1][2] It directly binds to the ATP-binding motif within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity.[1][2] This action prevents NLRP3 oligomerization and the subsequent assembly of the inflammasome complex, ultimately blocking the activation of caspase-1 and the release of mature IL-1β.[1][2] this compound has shown therapeutic efficacy in several preclinical models of autoinflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, and type 2 diabetes.[1][3]
Mechanism of Action
The inhibitory action of this compound is highly specific to the NLRP3 inflammasome. Studies have shown that it does not affect the activation of other inflammasomes, such as AIM2 and NLRC4, nor does it interfere with the upstream NF-κB signaling pathway responsible for priming the inflammasome.[1][4]
Below is a diagram illustrating the NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.
Caption: NLRP3 Inflammasome Pathway and this compound Inhibition.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various in vitro and in vivo models of autoinflammatory diseases.
Table 1: In Vitro Efficacy of this compound on NLRP3 Inflammasome Activation
| Cell Type | Activator | This compound Concentration (µM) | Readout | % Inhibition (approx.) | Reference |
| LPS-primed BMDMs | Nigericin | 1 | IL-1β Secretion | >90% | [1] |
| LPS-primed BMDMs | ATP | 10 | IL-1β Secretion | >95% | [1] |
| LPS-primed BMDMs | MSU | 10 | Caspase-1 Activation | >90% | [2] |
| Human PBMCs | Nigericin | 10 | IL-1β Production | >80% | [1] |
BMDMs: Bone Marrow-Derived Macrophages; PBMCs: Peripheral Blood Mononuclear Cells; LPS: Lipopolysaccharide; ATP: Adenosine Triphosphate; MSU: Monosodium Urate.
Table 2: In Vivo Efficacy of this compound in Autoinflammatory Disease Models
| Disease Model | Animal | This compound Dose | Administration Route | Readout | Result | Reference |
| CAPS | NLRP3 Mutant Mice | 2.5 mg/kg/day | i.p. | Survival | Increased survival up to 48 days | [1] |
| Gout (Peritonitis) | C57BL/6J Mice | 40 mg/kg | i.p. | Peritoneal IL-1β | Significant reduction | [2] |
| Gout (Peritonitis) | C57BL/6J Mice | 40 mg/kg | i.p. | Peritoneal Neutrophil Influx | Significant reduction | [2] |
| Type 2 Diabetes | High-Fat Diet Mice | 2.5 mg/kg/day | i.p. | Blood Glucose | Significantly reduced | [1] |
| Inflammatory Pain | LPS-induced Mice | 5 mg/kg | i.p. | Paw IL-1β levels | Significantly reduced | [5] |
CAPS: Cryopyrin-Associated Periodic Syndromes; i.p.: Intraperitoneal.
Experimental Protocols
Below are detailed protocols for utilizing this compound in common experimental models of autoinflammatory diseases.
Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages
This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and the assessment of this compound's inhibitory effect.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
Complete RPMI-1640 medium
-
Lipopolysaccharide (LPS)
-
This compound (solubilized in DMSO)
-
NLRP3 activator (e.g., Nigericin, ATP, or MSU crystals)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for mouse IL-1β
-
Reagents for Western blotting (lysis buffer, antibodies for caspase-1)
Procedure:
-
Cell Culture: Plate BMDMs in a 24-well plate at a density of 5 x 10^5 cells/well in complete RPMI-1640 medium and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (1 µg/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 30-60 minutes.
-
NLRP3 Activation: Add the NLRP3 activator of choice (e.g., 10 µM Nigericin for 1 hour, 5 mM ATP for 30 minutes, or 150 µg/mL MSU for 6 hours).
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for IL-1β measurement by ELISA.
-
Cell Lysate: Wash the cells with cold PBS and lyse them with an appropriate lysis buffer for Western blot analysis of cleaved caspase-1.
-
-
Analysis:
-
Quantify the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Perform Western blotting on the cell lysates to detect the p20 subunit of cleaved caspase-1.
-
Protocol 2: In Vivo Evaluation of this compound in a Mouse Model of Gout (MSU-induced Peritonitis)
This protocol outlines the procedure for inducing peritonitis in mice using monosodium urate (MSU) crystals and evaluating the therapeutic effect of this compound.
Materials:
-
C57BL/6J mice (8-10 weeks old)
-
Monosodium Urate (MSU) crystals (prepared as a sterile suspension in PBS)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 10% Solutol HS 15, 80% saline)[1]
-
Sterile PBS
-
ELISA kit for mouse IL-1β
-
Reagents for cell counting (e.g., hemocytometer or automated cell counter)
-
Flow cytometry antibodies for neutrophils (e.g., anti-Ly6G)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
This compound Administration: Administer this compound (e.g., 40 mg/kg) or vehicle solution via intraperitoneal (i.p.) injection.[2]
-
Induction of Peritonitis: 30 minutes after this compound administration, induce peritonitis by i.p. injection of MSU crystals (e.g., 1 mg in 0.5 mL sterile PBS).
-
Sample Collection: 6 hours after MSU injection, euthanize the mice and perform a peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity and then carefully aspirating the fluid.
-
Analysis:
-
Cell Infiltration: Centrifuge the lavage fluid to pellet the cells. Resuspend the cell pellet and count the total number of cells. For specific quantification of neutrophils, use flow cytometry with neutrophil-specific markers.
-
Cytokine Measurement: Use the cell-free supernatant from the lavage fluid to measure the concentration of IL-1β by ELISA.
-
Protocol 3: Evaluation of this compound in a Mouse Model of Cryopyrin-Associated Periodic Syndromes (CAPS)
This protocol describes a long-term treatment study using a genetic mouse model of CAPS to assess the effect of this compound on survival and systemic inflammation.
Materials:
-
NLRP3 mutant mice (e.g., Nlrp3 R258W knock-in mice)
-
This compound
-
Vehicle solution
-
Equipment for monitoring body weight and clinical signs of inflammation.
Procedure:
-
Animal Model: Use a colony of NLRP3 mutant mice that exhibit a spontaneous inflammatory phenotype.
-
Treatment Initiation: Begin daily i.p. injections of this compound (e.g., 2.5 mg/kg) or vehicle in neonatal or young adult mice, depending on the experimental design.[1]
-
Monitoring:
-
Survival: Monitor the survival of the mice daily.
-
Body Weight: Record the body weight of each mouse regularly (e.g., every other day).
-
Clinical Scoring: Assess the clinical signs of inflammation (e.g., skin lesions, joint swelling, posture) using a standardized scoring system.
-
-
Data Analysis: Compare the survival curves, body weight changes, and clinical scores between the this compound-treated and vehicle-treated groups.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an in vivo model of autoinflammatory disease.
Caption: General In Vivo Experimental Workflow for this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the NLRP3 inflammasome in autoinflammatory diseases. Its high specificity and demonstrated in vivo efficacy make it an excellent candidate for both mechanistic studies and preclinical evaluation of NLRP3-targeted therapies. The protocols provided here offer a starting point for researchers to design and execute robust experiments to further elucidate the therapeutic potential of NLRP3 inhibition.
References
Application of CY-09 in the Study of Sterile Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterile inflammation is a critical component of the host defense system, but its dysregulation can lead to a variety of autoinflammatory and autoimmune diseases. A key player in sterile inflammation is the NLRP3 inflammasome, a multi-protein complex that, upon activation by a wide range of danger-associated molecular patterns (DAMPs), triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). CY-09 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome, offering a valuable tool for investigating the role of NLRP3-mediated inflammation in various pathological conditions.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in studying sterile inflammation.
Mechanism of Action
This compound directly targets the NLRP3 protein, a key component of the inflammasome complex.[1][2] Specifically, this compound binds to the ATP-binding motif (Walker A motif) within the NACHT domain of NLRP3.[4] This binding competitively inhibits the intrinsic ATPase activity of NLRP3, which is an essential step for its oligomerization and the subsequent assembly of the entire inflammasome complex.[1][2] By preventing NLRP3 oligomerization, this compound effectively blocks the recruitment of the adaptor protein ASC and pro-caspase-1, thereby inhibiting caspase-1 activation and the maturation and secretion of IL-1β and IL-18.[1][3] Importantly, this compound has been shown to be specific for the NLRP3 inflammasome, with no significant effect on other inflammasomes like AIM2 and NLRC4, or on the NF-κB signaling pathway responsible for priming the inflammasome.[1][2]
Caption: Mechanism of this compound in inhibiting the NLRP3 inflammasome pathway.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound in various experimental settings.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Activator | Measured Endpoint | Effective Concentration | Reference |
| LPS-primed Bone Marrow-Derived Macrophages (BMDMs) | Monosodium Urate (MSU) | Caspase-1 activation, IL-1β secretion | 1-10 µM | [2][3] |
| LPS-primed BMDMs | Nigericin | Caspase-1 activation, IL-1β secretion | 1-10 µM | [2][3] |
| LPS-primed BMDMs | ATP | Caspase-1 activation, IL-1β secretion | 1-10 µM | [2][3] |
| Human THP-1 cells | Nigericin | NLRP3 inflammasome activation | Not specified | [2] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Nigericin | Caspase-1 activation, IL-1β production | Dose-dependent | [2] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Animal Model | Disease Model | Dosage | Route of Administration | Observed Effects | Reference |
| C57BL/6J Mice | Monosodium Urate (MSU)-induced Peritonitis | 40 mg/kg | Intraperitoneal (i.p.) | Suppressed IL-1β production and neutrophil influx | [1] |
| NLRP3 Mutant Mice | Cryopyrin-Associated Autoinflammatory Syndrome (CAPS) | Not specified | Not specified | Increased survival | [3] |
| db/db Mice | Diabetic Nephropathy | Not specified | Not specified | Renoprotection by inhibiting NLRP3 inflammasome | [5] |
| 3xTg-AD Mice | Alzheimer's Disease | 2.5 mg/kg daily for 6 weeks | Injection | Inhibited NLRP3 inflammasome activation in the brain | [6] |
| C57BL/6J Mice | Pharmacokinetic Study | 5 and 10 mg/kg | Intravenous (i.v.) and Oral | Half-life of 2.4 h, oral bioavailability of 72% | [7] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and its inhibition by this compound.
Materials:
-
Bone marrow cells from mice
-
L-929 cell conditioned medium (as a source of M-CSF)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
NLRP3 activators (e.g., Nigericin, ATP, MSU crystals)
-
ELISA kits for mouse IL-1β
-
Reagents for Western blotting (antibodies against caspase-1 p20)
-
LDH cytotoxicity assay kit
Protocol:
-
BMDM Differentiation:
-
Harvest bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in DMEM containing 20% L-929 cell conditioned medium for 6-7 days to differentiate them into macrophages.
-
Plate the differentiated BMDMs in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
-
NLRP3 Inflammasome Priming and Inhibition:
-
Prime the BMDMs with 500 ng/mL of LPS for 4 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for 30 minutes.
-
-
NLRP3 Inflammasome Activation:
-
Stimulate the primed and treated BMDMs with an NLRP3 activator for the indicated time:
-
Nigericin: 5 µM for 1 hour.
-
ATP: 5 mM for 30 minutes.
-
MSU crystals: 250 µg/mL for 6 hours.
-
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Lyse the remaining cells with appropriate lysis buffer.
-
Measure IL-1β concentration in the supernatants using an ELISA kit.
-
Analyze the cleavage of caspase-1 (p20 subunit) in the supernatants by Western blotting.
-
Assess cell death (pyroptosis) by measuring LDH release in the supernatants.
-
Caption: Experimental workflow for in vitro NLRP3 inflammasome inhibition assay.
In Vivo Monosodium Urate (MSU)-Induced Peritonitis Model
This protocol details the induction of a sterile inflammatory response in mice using MSU crystals and its therapeutic inhibition by this compound.[1]
Materials:
-
C57BL/6J mice (8-10 weeks old)
-
Monosodium urate (MSU) crystals
-
Sterile phosphate-buffered saline (PBS)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 10% Solutol HS 15, and 80% saline)
-
Ice-cold PBS for peritoneal lavage
-
FACS buffer and antibodies for neutrophils (e.g., anti-Ly6G, anti-CD11b)
-
ELISA kit for mouse IL-1β
Protocol:
-
Preparation of Reagents:
-
Prepare a sterile suspension of MSU crystals in PBS (e.g., 2 mg/mL).
-
Formulate this compound in the vehicle solution at the desired concentration (e.g., 40 mg/kg).
-
-
Animal Treatment and Induction of Peritonitis:
-
Administer this compound (40 mg/kg) or vehicle control to the mice via intraperitoneal (i.p.) injection.
-
After 30 minutes, inject 1 mg of MSU crystals (in 0.5 mL of sterile PBS) into the peritoneal cavity of each mouse.
-
-
Sample Collection:
-
Six hours after the MSU injection, euthanize the mice.
-
Perform a peritoneal lavage by injecting 10 mL of ice-cold PBS into the peritoneal cavity and then collecting the fluid.
-
Collect blood samples for serum preparation.
-
-
Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Measure the concentration of IL-1β in the serum and the cell-free peritoneal lavage fluid using an ELISA kit.
-
Resuspend the cell pellet in FACS buffer and stain with fluorescently labeled antibodies against neutrophil markers (Ly6G and CD11b).
-
Quantify the number of recruited neutrophils in the peritoneal cavity by flow cytometry.
-
References
- 1. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 5. The Selective NLRP3-Inflammasome Inhibitor this compound Ameliorates Kidney Injury in Diabetic Nephropathy by Inhibiting NLRP3- inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting NLRP3 Inflammasome Activation by this compound Helps to Restore Cerebral Glucose Metabolism in 3×Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Application Notes: CY-09 for Selective Inhibition of the NLRP3 Inflammasome
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation is a key driver of inflammation in numerous diseases, including autoinflammatory syndromes, type 2 diabetes, gout, and neurodegenerative disorders. The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) through the NF-κB pathway.[1][2] The second "activation" signal, triggered by a variety of stimuli including extracellular adenosine triphosphate (ATP), leads to the assembly of the inflammasome complex, caspase-1 activation, and the subsequent cleavage and secretion of mature, pro-inflammatory cytokines IL-1β and IL-18.[1][3]
CY-09 is a potent, selective, and direct inhibitor of the NLRP3 inflammasome.[4][5] It functions by binding to the ATP-binding motif (Walker A) within the NACHT domain of the NLRP3 protein.[6][7] This interaction directly inhibits the ATPase activity essential for NLRP3's conformational changes, thereby preventing its oligomerization and the subsequent assembly of the entire inflammasome complex.[4][8] Consequently, this compound effectively blocks the activation of caspase-1 and the release of IL-1β.[7] These application notes provide a detailed protocol for utilizing this compound in an in vitro model of NLRP3 inflammasome activation using co-treatment of macrophages with LPS and ATP.
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound
The following diagram illustrates the canonical two-signal pathway for NLRP3 inflammasome activation and the specific point of inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages
This protocol details the procedure for priming bone marrow-derived macrophages (BMDMs) with LPS, treating with this compound, and subsequently activating the NLRP3 inflammasome with ATP.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells
-
Complete RPMI-1640 medium
-
Lipopolysaccharide (LPS) (e.g., from E. coli O111:B4)
-
Adenosine triphosphate (ATP)
-
This compound (NLRP3 inhibitor)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for mouse or human IL-1β
-
Reagents for Western Blotting (lysis buffer, antibodies for caspase-1 p20)
Experimental Workflow Diagram:
Procedure:
-
Cell Culture:
-
Seed BMDMs or PMA-differentiated THP-1 cells in a 24-well plate at a density of 0.5 x 10⁶ cells/well in complete culture medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Priming (Signal 1):
-
Inhibitor Treatment:
-
Following the priming step, add this compound to the desired final concentrations (e.g., a dose-response of 1 µM, 5 µM, 10 µM).[7]
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubate for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Sample Collection:
-
Carefully collect the culture supernatants and centrifuge to remove any detached cells. Store at -80°C for subsequent analysis of secreted proteins (IL-1β, active caspase-1).
-
Wash the remaining adherent cells with cold PBS.
-
Lyse the cells directly in the wells using an appropriate lysis buffer for Western blot analysis of intracellular proteins (pro-IL-1β, pro-caspase-1, NLRP3, and a loading control like β-actin).
-
-
Analysis:
-
ELISA: Quantify the concentration of mature IL-1β in the collected supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Western Blot: Analyze the supernatants for cleaved caspase-1 (p20 subunit) and the cell lysates for pro-caspase-1 and pro-IL-1β to confirm that this compound acts downstream of the priming signal.[7]
-
Data Presentation
The efficacy of this compound is demonstrated by its dose-dependent inhibition of cytokine secretion. The following table summarizes the expected quantitative results from the described protocol.
Table 1: Dose-Dependent Inhibition of ATP-Induced IL-1β Secretion by this compound in LPS-Primed Macrophages
| Treatment Group | This compound Concentration (µM) | Stimulus | IL-1β Secretion (Relative to Stimulated Control) |
|---|---|---|---|
| Unstimulated Control | 0 | None | Baseline |
| Vehicle Control | 0 (DMSO) | LPS + ATP | 100% |
| This compound Treatment | 1 | LPS + ATP | Significant Reduction |
| This compound Treatment | 5 | LPS + ATP | Strong Reduction |
| This compound Treatment | 10 | LPS + ATP | Near-Complete Inhibition |
Data is representative based on published findings demonstrating a dose-dependent inhibitory effect of this compound on IL-1β secretion in the 1-10 µM range.[7][11]
Mechanism of Inhibition by this compound
This compound's specificity is a key advantage. It does not interfere with the LPS-induced priming step, meaning the expression levels of pro-IL-1β and NLRP3 remain unaffected.[7] Instead, it directly targets the engine of the inflammasome, the ATPase activity of NLRP3, preventing the conformational change required for its activation and assembly.
References
- 1. criver.com [criver.com]
- 2. Lipopolysaccharide Primes the NALP3 Inflammasome by Inhibiting Its Ubiquitination and Degradation Mediated by the SCFFBXL2 E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP-Induced Inflammasome Activation and Pyroptosis Is Regulated by AMP-Activated Protein Kinase in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 7. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting CY-09 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CY-09. The information is designed to address common challenges encountered during experimental work, particularly concerning its solubility in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: this compound is known to be practically insoluble in water[1]. Direct dissolution in aqueous buffers will likely be unsuccessful. To achieve a working solution, a stock solution in an appropriate organic solvent must first be prepared. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound[1][2][3][4][5].
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous solution is a common issue due to the poor aqueous solubility of this compound. Here are several strategies to overcome this:
-
Use of Co-solvents and Surfactants: For in vivo and some in vitro applications, a multi-component solvent system is often necessary. These formulations help to maintain this compound in solution when diluted into an aqueous environment. Several protocols have been successfully used:
-
Protocol 1: A mixture of DMSO, PEG300, Tween-80, and saline[1].
-
Protocol 2: A combination of DMSO, PEG300, Tween-80, and ddH2O[2].
-
Protocol 3: For oral administration, a suspension can be prepared using CMC-Na[2].
-
Protocol 4: A vehicle containing DMSO, Polyoxyl 15 hydroxystearate, and saline has also been reported for in vivo use[6].
-
-
Gentle Warming and Sonication: If precipitation or phase separation occurs during the preparation of your working solution, gentle heating and/or sonication can aid in dissolution[1].
-
Fresh DMSO: The hygroscopic nature of DMSO can significantly impact the solubility of this compound. Always use fresh, anhydrous DMSO to prepare your stock solutions[1][2].
-
Final Concentration: Be mindful of the final concentration of this compound in your aqueous medium. Exceeding its solubility limit, even with co-solvents, will lead to precipitation. It may be necessary to work at lower concentrations. This compound has been shown to be effective at concentrations ranging from 1 to 10 µM in LPS-primed bone marrow-derived macrophages (BMDMs)[1][7].
Q3: What are the recommended concentrations for this compound stock solutions?
A3: The maximum concentration of a this compound stock solution in DMSO can vary between suppliers, but is generally high. It is crucial to refer to the manufacturer's product data sheet for specific information.
Q4: I am observing turbidity or oily droplets in my cell culture medium after adding the this compound solution. What could be the cause?
A4: This phenomenon is likely due to the precipitation of this compound out of the solution upon contact with the aqueous culture medium. This can be addressed by:
-
Optimizing the Dilution Method: When diluting the stock solution, add it to the medium dropwise while vortexing or gently mixing to ensure rapid and even dispersion. Pre-warming the culture medium may also help in some cases[8].
-
Using a Carrier Protein: For cell-based assays, incorporating a carrier protein like bovine serum albumin (BSA) in the final dilution step can sometimes help to stabilize the compound and prevent precipitation[8].
Quantitative Data Summary
For ease of comparison, the following tables summarize the solubility and storage information for this compound.
Table 1: this compound Solubility in Various Solvents
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | ≥ 150 mg/mL (354.25 mM) | Hygroscopic DMSO can reduce solubility. Use fresh. | [1] |
| DMSO | 85 mg/mL (200.74 mM) | Moisture-absorbing DMSO reduces solubility. Use fresh. | [2] |
| DMSO | 20 mM | Gentle warming may be required. | [3][5] |
| DMSO | 15 mg/mL | - | [4] |
| DMF | 30 mg/mL | - | [4] |
| Water | < 0.1 mg/mL (insoluble) | - | [1] |
| Ethanol | Insoluble | - | [2] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | +4°C | 2 years | [1][3][5] |
| In Solvent | -80°C | 6 months | [1] |
| In Solvent | -20°C | 1 month | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Use (Example 1)
This protocol is based on information from MedchemExpress.
-
Prepare a 25.0 mg/mL stock solution of this compound in fresh, anhydrous DMSO.
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300.
-
Mix the DMSO and PEG300 solution thoroughly until it is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Finally, add 450 µL of saline to adjust the total volume to 1 mL.
-
If any precipitation or phase separation is observed, gentle heating and/or sonication can be applied to aid dissolution.
Protocol 2: Preparation of this compound Formulation for In Vivo Use (Example 2)
This protocol is based on information from Selleck Chemicals.
-
Prepare a 28 mg/mL stock solution of this compound in fresh, anhydrous DMSO.
-
To prepare a 1 mL working solution, take 50 µL of the clarified DMSO stock solution and add it to 400 µL of PEG300.
-
Mix until the solution is clear.
-
Add 50 µL of Tween-80 to the system and mix until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
It is recommended to use the mixed solution immediately for optimal results.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound inhibition of the NLRP3 inflammasome.
Experimental Workflow: Troubleshooting this compound Insolubility
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. caymanchem.com [caymanchem.com]
- 5. CY 09 | Inflammasomes | Tocris Bioscience [tocris.com]
- 6. Inhibiting NLRP3 Inflammasome Activation by this compound Helps to Restore Cerebral Glucose Metabolism in 3×Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Potential off-target effects of CY-09 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the NLRP3 inflammasome inhibitor, CY-09, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective and direct inhibitor of the NLRP3 inflammasome.[1] It functions by binding to the ATP-binding motif (Walker A motif) within the NACHT domain of the NLRP3 protein.[2][3] This binding competitively inhibits the ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent assembly of the inflammasome complex.[2][3] By preventing inflammasome assembly, this compound effectively blocks the activation of caspase-1 and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1]
Q2: How specific is this compound for the NLRP3 inflammasome?
A2: this compound has demonstrated high specificity for the NLRP3 inflammasome. Studies have shown that it does not significantly inhibit other inflammasomes, such as AIM2 and NLRC4.[2] Furthermore, its inhibitory effect on ATPase activity is specific to NLRP3, with no significant impact on the ATPase activity of other proteins like NLRC4, NLRP1, NOD2, or RIG-I.[3]
Q3: Are there any known off-target interactions for this compound?
A3: this compound has been evaluated for off-target activity against a panel of five major cytochrome P450 (CYP) enzymes and the hERG potassium channel. The IC50 values for the CYP enzymes indicate a low risk of drug-drug interactions.[2][4] Additionally, this compound showed no significant activity against the hERG channel at a concentration of 10 µM, suggesting a low potential for cardiotoxicity.
Q4: What is the recommended working concentration for this compound in cell-based assays?
A4: The effective concentration of this compound for inhibiting NLRP3 inflammasome activation in cell-based assays, such as in lipopolysaccharide (LPS)-primed bone marrow-derived macrophages (BMDMs), is typically in the range of 1 to 10 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Troubleshooting Guide: High Concentrations of this compound
High concentrations of any small molecule inhibitor can lead to off-target effects or cellular stress, which may complicate data interpretation. This guide provides troubleshooting for common issues encountered when using this compound at high concentrations.
Issue 1: Unexpected Cell Death or Reduced Cell Viability
-
Possible Cause: At high concentrations, this compound may induce cytotoxicity independent of its NLRP3 inhibitory activity.
-
Troubleshooting Steps:
-
Determine the Cytotoxic Concentration: Perform a cell viability assay to determine the concentration at which this compound becomes toxic to your cells.
-
Perform a Dose-Response Analysis: Correlate the concentration range for NLRP3 inhibition with the cytotoxic concentration. Ideally, the effective concentration for NLRP3 inhibition should be significantly lower than the concentration that causes cell death.
-
Use a More Soluble Formulation: Ensure that the compound is fully dissolved. Precipitation at high concentrations can cause cellular stress.
-
Issue 2: Inhibition of an Unrelated Signaling Pathway
-
Possible Cause: At high concentrations, this compound may inhibit other cellular targets (e.g., kinases or other ATPases) due to lower affinity interactions.
-
Troubleshooting Steps:
-
Perform a Kinase Profile Screen: If you suspect off-target kinase inhibition, consider screening this compound against a broad panel of kinases.
-
Use a Structurally Unrelated NLRP3 Inhibitor: To confirm that the observed effect is due to NLRP3 inhibition, use a different, structurally unrelated NLRP3 inhibitor. If the effect is reproduced, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of a downstream effector of the unrelated pathway to see if the phenotype can be reversed.
-
Issue 3: Inconsistent or Irreproducible Results
-
Possible Cause: High concentrations of small molecules can sometimes lead to aggregation or poor solubility in culture media, leading to variable effective concentrations.
-
Troubleshooting Steps:
-
Check for Compound Precipitation: Visually inspect the culture media for any signs of precipitation after adding this compound.
-
Optimize Solubilization: Ensure the stock solution is properly prepared and consider the use of surfactants or alternative solvents if solubility is an issue.
-
Filter the Working Solution: Before adding to the cells, filter the final diluted solution of this compound to remove any potential aggregates.
-
Quantitative Data Summary
Table 1: Off-Target Activity of this compound against Cytochrome P450 Enzymes
| Cytochrome P450 Enzyme | IC50 (µM) |
| 1A2 | 18.9 |
| 2C9 | 8.18 |
| 2C19 | >50 |
| 2D6 | >50 |
| 3A4 | 26.0 |
Data sourced from Jiang et al., 2017.[2]
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTS Assay
-
Cell Seeding: Seed your cells of interest (e.g., THP-1 monocytes or BMDMs) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium, ranging from a concentration known to be effective for NLRP3 inhibition to concentrations at least 10-fold higher. Also, include a vehicle control (e.g., DMSO). Replace the existing medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Off-Target Kinase Profiling (General Workflow)
-
Compound Submission: Submit this compound to a commercial kinase profiling service. These services typically offer screening against a large panel of purified kinases.
-
Binding or Activity Assay: The service will perform either binding assays (e.g., KINOMEscan™) or enzymatic activity assays to determine the interaction of this compound with each kinase in the panel, typically at one or two fixed concentrations (e.g., 1 µM and 10 µM).
-
Data Analysis: The results are usually provided as a percentage of inhibition or binding relative to a control. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
Follow-up: For any identified off-target hits, it is crucial to perform a full dose-response analysis to determine the IC50 value for the off-target kinase. This will allow for a direct comparison of the potency of this compound for its on-target (NLRP3) versus off-target effects.
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
References
CY-09 degradation and half-life in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation and half-life of CY-09 in cell culture media.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
Possible Cause 1: Degradation of this compound in cell culture medium.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions: this compound stock solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.
-
Minimize exposure to light and elevated temperatures: Protect this compound solutions from light and store them appropriately. When preparing working solutions, add this compound to the cell culture medium immediately before treating the cells.
-
Evaluate media components: Some components in cell culture media, such as high concentrations of certain nucleophiles or reactive oxygen species, could potentially contribute to the degradation of small molecules. If you suspect a media component is affecting this compound stability, consider a simplified buffer system for short-term experiments to assess its intrinsic activity.
-
Perform a stability test: To determine the stability of this compound in your specific cell culture medium, you can perform a simple experiment by incubating this compound in the medium at 37°C for various time points (e.g., 0, 2, 4, 8, 24 hours) and then analyzing the remaining compound concentration by HPLC or LC-MS.
-
Possible Cause 2: Interaction with serum proteins.
-
Troubleshooting Steps:
-
Assess the impact of serum: If your cell culture medium is supplemented with serum, this compound may bind to serum proteins, reducing its effective concentration. You can test this by running your assay with varying concentrations of serum to see if it affects the IC50 of this compound.
-
Consider serum-free media for short-term assays: If protein binding is a concern, you may use serum-free media for the duration of the this compound treatment, provided it does not negatively impact cell viability.
-
Possible Cause 3: Cellular metabolism.
-
Troubleshooting Steps:
-
Evaluate metabolic activity of cell type: The cell type used in your experiments can metabolize this compound at different rates. While this compound has shown favorable metabolic stability in human and mouse liver microsomes, specific cell lines might have higher metabolic capacities.
-
Time-course experiment: A time-course experiment can help determine the optimal incubation time for this compound in your specific cell line to achieve the desired biological effect before significant metabolism occurs.
-
Frequently Asked Questions (FAQs)
Q1: What is the known half-life of this compound?
A1: The metabolic stability of this compound has been evaluated in human and mouse liver microsomes, where it exhibited a half-life of greater than 145 minutes. In vivo pharmacokinetic studies in mice have shown a half-life of 2.4 hours after intravenous or oral administration. However, the specific half-life in cell culture media can vary depending on the medium composition, pH, temperature, and the presence of cells.
Q2: How should I store this compound?
A2: For long-term storage, this compound powder should be stored at +4°C. Stock solutions in DMSO can be stored at -20°C for one month or -80°C for up to six months.
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective and direct inhibitor of the NLRP3 inflammasome. It directly binds to the ATP-binding motif (Walker A motif) within the NACHT domain of NLRP3, which inhibits its ATPase activity. This prevents the assembly and activation of the NLRP3 inflammasome, subsequently blocking the activation of caspase-1 and the secretion of pro-inflammatory cytokines IL-1β and IL-18.
Q4: Are there any known off-target effects of this compound?
A4: this compound has been shown to be specific for the NLRP3 inflammasome and does not affect the AIM2 or NLRC4 inflammasomes. It has also been tested against the five major cytochrome P450 enzymes (1A2, 2C9, 2C19, 2D6, and 3A4) and showed a low risk of drug-drug interactions.
Quantitative Data Summary
| Parameter | Matrix | Value | Reference |
| Metabolic Half-Life | Human Liver Microsomes | >145 minutes | |
| Metabolic Half-Life | Mouse Liver Microsomes | >145 minutes | |
| In Vivo Half-Life | C57BL/6J Mice (i.v./oral) | 2.4 hours | |
| Binding Affinity (Kd) | Purified GFP-NLRP3 protein | 500 nM |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media
-
Materials:
-
This compound
-
Cell culture medium (the same type used in your experiments)
-
37°C incubator with 5% CO2
-
HPLC or LC-MS system
-
Appropriate vials for sample collection
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO at a known concentration.
-
Spike a known concentration of this compound into pre-warmed cell culture medium to achieve the final working concentration used in your assays.
-
Immediately collect a sample for the time point 0 (T=0) analysis.
-
Incubate the remaining medium containing this compound at 37°C in a 5% CO2 incubator.
-
Collect samples at various time points (e.g., 1, 2, 4, 8, 12, 24 hours).
-
Store all samples at -80°C until analysis.
-
Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Plot the concentration of this compound versus time and calculate the half-life (t1/2) using first-order decay kinetics.
-
Visualizations
Caption: Experimental workflow for determining this compound stability.
Caption: this compound mechanism of action on the NLRP3 signaling pathway.
Technical Support Center: Best Practices for Using CY-09 in Combination with Other Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of CY-09, a selective and direct NLRP3 inflammasome inhibitor, in combination with other inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does its specificity influence combination strategies?
A1: this compound is a highly selective and direct inhibitor of the NLRP3 inflammasome. It functions by binding to the ATP-binding motif (Walker A) within the NACHT domain of the NLRP3 protein[1]. This binding event inhibits the ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent assembly of the inflammasome complex[1]. Consequently, the activation of caspase-1 and the maturation of pro-inflammatory cytokines IL-1β and IL-18 are suppressed[1].
The high specificity of this compound for NLRP3, with no significant inhibition of other inflammasomes like AIM2 and NLRC4, is a key advantage in designing combination therapies. This allows for the targeted inhibition of the NLRP3 pathway while potentially combining it with inhibitors of other inflammatory pathways for a multi-pronged therapeutic approach.
Q2: What are the potential benefits of using this compound in combination with other inhibitors?
A2: Combining this compound with other inhibitors can offer several advantages:
-
Synergistic or Additive Effects: Targeting multiple nodes in an inflammatory cascade can lead to a more potent anti-inflammatory response than using a single agent. For instance, a study combining this compound with the antioxidant astaxanthin (AST) demonstrated a significant decrease in NLRP3 expression, suggesting a synergistic interaction.
-
Broader Spectrum of Action: As this compound is specific to the NLRP3 inflammasome, combining it with inhibitors of other inflammatory pathways, such as TNF-α or JAK inhibitors, could provide a more comprehensive suppression of inflammation.
-
Dose Reduction and Reduced Side Effects: By achieving a desired therapeutic effect with lower doses of each compound in a combination, the risk of dose-dependent off-target effects and toxicity for each inhibitor may be minimized.
Q3: Are there any known synergistic combinations with this compound?
A3: Yes, a study has shown that the combination of this compound and astaxanthin (AST) resulted in a more significant decrease in NLRP3 expression compared to either compound alone. This suggests a synergistic or additive effect in inhibiting the NLRP3 pathway. While this is a promising example, further research into other combinations is ongoing.
Q4: What should be considered when combining this compound with an NF-κB inhibitor?
A4: Combining this compound with an NF-κB inhibitor is a rational approach for a comprehensive anti-inflammatory strategy. The NF-κB pathway is often responsible for the "priming" signal (Signal 1) in NLRP3 inflammasome activation, leading to the transcriptional upregulation of NLRP3 and pro-IL-1β. This compound, on the other hand, inhibits the "activation" signal (Signal 2).
-
Rationale: By inhibiting both the priming and activation steps, this combination can potently suppress NLRP3-mediated inflammation.
-
Considerations: The timing of inhibitor addition is crucial. The NF-κB inhibitor should be added prior to or concurrently with the inflammatory stimulus to block the priming step, while this compound should be present to inhibit the subsequent activation.
Q5: Can this compound be used with caspase inhibitors?
A5: While this compound inhibits the activation of caspase-1 upstream by preventing inflammasome assembly, combining it with a direct caspase-1 inhibitor (like Ac-YVAD-cmk) or a pan-caspase inhibitor could provide a redundant blockade. This might be beneficial in experimental contexts where complete ablation of caspase-1 activity is desired. However, for most applications, the upstream inhibition by this compound is sufficient to prevent caspase-1 activation. Careful consideration of the experimental goals is necessary to determine if a dual-inhibition strategy is warranted.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of synergistic effect | Suboptimal inhibitor concentrations. | Perform a dose-matrix titration of both this compound and the other inhibitor to identify optimal concentrations for synergy. |
| Inappropriate timing of inhibitor addition. | For inhibitors of upstream signaling (e.g., NF-κB inhibitors), pre-incubation before stimulation is crucial. For this compound, ensure it is present during the activation phase of the NLRP3 inflammasome. | |
| Cell type or stimulus specificity. | The observed synergy may be cell type- or stimulus-dependent. Verify the activity of each inhibitor individually in your experimental system. | |
| Increased cell toxicity | Combined off-target effects of the inhibitors. | Reduce the concentration of one or both inhibitors. Assess the toxicity of each inhibitor individually before combining them. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. Use a vehicle control with the same solvent concentration. | |
| Inconsistent results | Variability in experimental conditions. | Standardize all experimental parameters, including cell density, stimulation time, and inhibitor incubation time. |
| Reagent quality. | Use high-quality, validated inhibitors. Aliquot and store inhibitors as recommended by the manufacturer to avoid degradation. |
Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Activator |
| IC₅₀ for IL-1β secretion | ~5 µM | LPS-primed mouse BMDMs | Nigericin |
| IC₅₀ for Caspase-1 activation | ~5 µM | LPS-primed mouse BMDMs | Nigericin |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species |
| Half-life (t₁/₂) | >145 min | Human and mouse liver microsomes |
| Bioavailability | Not reported |
Experimental Protocols
Protocol 1: In Vitro Co-treatment of this compound and an NF-κB Inhibitor in Macrophages
This protocol outlines a general procedure to assess the combined effect of this compound and an NF-κB inhibitor (e.g., BAY 11-7082) on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
LPS (Lipopolysaccharide)
-
Nigericin or ATP
-
This compound
-
NF-κB inhibitor (e.g., BAY 11-7082)
-
DMSO (vehicle control)
-
ELISA kit for IL-1β
-
Reagents for Western blotting
Procedure:
-
Cell Seeding: Plate BMDMs in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Priming and Inhibition:
-
Pre-treat the cells with the NF-κB inhibitor (e.g., 1-10 µM BAY 11-7082) or vehicle (DMSO) for 1 hour.
-
Prime the cells with LPS (1 µg/mL) for 4 hours in the continued presence of the NF-κB inhibitor.
-
-
NLRP3 Activation and Inhibition:
-
Add this compound (1-10 µM) or vehicle (DMSO) to the wells 30 minutes before NLRP3 activation.
-
Stimulate the cells with a NLRP3 activator, such as Nigericin (10 µM) for 30 minutes or ATP (5 mM) for 1 hour.
-
-
Sample Collection:
-
Collect the cell culture supernatants for IL-1β measurement by ELISA.
-
Lyse the cells for Western blot analysis of pro-IL-1β, NLRP3, and caspase-1.
-
-
Analysis:
-
Quantify IL-1β levels in the supernatants using an ELISA kit.
-
Analyze protein expression levels in the cell lysates by Western blotting.
-
Expected Outcome: The combination of the NF-κB inhibitor and this compound is expected to show a more potent reduction in IL-1β secretion compared to either inhibitor alone.
Visualizations
Caption: Signaling pathway of NLRP3 inflammasome activation and points of inhibition.
Caption: Experimental workflow for testing this compound in combination with an NF-κB inhibitor.
Caption: Logic diagram for troubleshooting the lack of synergy in combination experiments.
References
Validation & Comparative
A Comparative Guide to CY-09 and Other In Vivo NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, making it a prime therapeutic target. This guide provides an objective comparison of CY-09, a selective and direct NLRP3 inhibitor, with other notable NLRP3 inhibitors used in in vivo research, including MCC950, Dapansutrile, and Inzomelid. The comparison is based on available experimental data on their mechanisms of action, efficacy in various disease models, and pharmacokinetic profiles.
Mechanism of Action: Targeting the Core of Inflammasome Activation
NLRP3 inhibitors can be broadly categorized based on their mechanism of action. This compound, MCC950, and Dapansutrile are all direct inhibitors of the NLRP3 protein, but they target different sites, leading to distinct molecular consequences.
This compound directly binds to the Walker A motif within the NACHT domain of NLRP3. This interaction competitively inhibits ATP binding and subsequent ATPase activity, which is essential for the conformational changes required for NLRP3 oligomerization and inflammasome assembly[1][2][3][4].
MCC950 , a widely studied NLRP3 inhibitor, interacts with the Walker B motif in the NACHT domain. This binding is thought to lock NLRP3 in an inactive conformation, thereby preventing ATP hydrolysis and blocking the assembly of the inflammasome complex[1][5][6][7].
Dapansutrile (OLT1177) also directly targets the NLRP3 protein, preventing its oligomerization and the subsequent activation of caspase-1. Its precise binding site is a subject of ongoing investigation[8][9][10][11][12].
Inzomelid , a brain-penetrant NLRP3 inhibitor, is known to block NLRP3 inflammasome activation, but detailed public information on its specific binding site and mechanism is limited[13][14].
dot
Caption: NLRP3 Inflammasome Activation Pathway and Inhibitor Targets.
In Vivo Efficacy: A Comparative Overview
Gout and Autoinflammatory Syndromes
In a mouse model of monosodium urate (MSU)-induced peritonitis, a model for gout, both This compound and MCC950 demonstrated comparable efficacy at a 40 mg/kg intraperitoneal dose. Both inhibitors significantly reduced IL-1β levels in the serum and peritoneal cavity and decreased neutrophil influx to the site of inflammation.
In a mouse model of Cryopyrin-Associated Periodic Syndromes (CAPS), a genetic autoinflammatory disease driven by NLRP3 mutations, both This compound and MCC950 were shown to improve the body weight of the mice. Furthermore, treatment with this compound significantly increased the survival rate of these mice.
| Inhibitor | Animal Model | Dose & Route | Key Findings | Reference |
| This compound | MSU-induced Peritonitis (Gout) | 40 mg/kg, i.p. | Comparable reduction in IL-1β and neutrophil influx to MCC950. | |
| MCC950 | MSU-induced Peritonitis (Gout) | 40 mg/kg, i.p. | Comparable reduction in IL-1β and neutrophil influx to this compound. | |
| This compound | CAPS Mouse Model | Not specified | Improved body weight and significantly increased survival. | |
| MCC950 | CAPS Mouse Model | Not specified | Improved body weight. | |
| Dapansutrile | MSU-induced Gouty Arthritis | Not specified | Reduced joint inflammation. | [12] |
Neuroinflammatory and Neurodegenerative Diseases
In the realm of neuroinflammation, these inhibitors have shown promise in various models.
MCC950 has been extensively studied in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple sclerosis. It has been shown to reduce disease severity, demyelination, and neuroinflammation.
Dapansutrile has also been evaluated in the EAE model, where it reduced the clinical score and spinal cord inflammation. In a mouse model of Alzheimer's disease (APP/PS1), Dapansutrile treatment was associated with improved cognitive function and reduced amyloid-beta plaque load.
Inzomelid , being brain-penetrant, has been investigated in a Parkinson's disease model, where it was reported to mitigate motor deficits and dopaminergic degeneration[1][13]. However, detailed quantitative data from peer-reviewed publications are not yet widely available.
| Inhibitor | Animal Model | Dose & Route | Key Findings | Reference |
| MCC950 | EAE (Multiple Sclerosis) | 10-50 mg/kg, i.p. or oral | Reduced clinical score, demyelination, and inflammation. | |
| Dapansutrile | EAE (Multiple Sclerosis) | Not specified | Reduced clinical score and spinal cord inflammation. | [9] |
| Dapansutrile | APP/PS1 (Alzheimer's Disease) | Not specified | Improved cognitive function and reduced Aβ plaque load. | [9] |
| Inzomelid | Parkinson's Disease Model | Not specified | Mitigated motor deficits and dopaminergic degeneration. | [1][13] |
Pharmacokinetics and Safety
A favorable pharmacokinetic and safety profile is crucial for the translational potential of any inhibitor.
This compound has demonstrated good oral bioavailability and a favorable safety profile in preclinical studies. It exhibits stability in plasma and does not show significant inhibition of major cytochrome P450 enzymes or the hERG channel at therapeutic concentrations[2].
MCC950 has been widely used in preclinical in vivo studies and has shown good efficacy with oral administration. However, its clinical development was halted due to observations of liver toxicity in a Phase 1b trial.
Dapansutrile has been shown to be safe and well-tolerated in Phase 1 and 2 clinical trials for conditions like gout flares[12]. It is orally bioavailable.
Inzomelid has completed Phase 1 studies, demonstrating a good safety, tolerability, and pharmacokinetic profile in healthy subjects[15].
| Inhibitor | Oral Bioavailability | Key Safety/Toxicity Findings | Reference |
| This compound | Good | Favorable preclinical safety profile. | [2] |
| MCC950 | Good | Clinical development halted due to liver toxicity. | |
| Dapansutrile | Good | Safe and well-tolerated in Phase 1 and 2 clinical trials. | [12] |
| Inzomelid | Good | Good safety and tolerability in Phase 1 studies. | [15] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vivo models mentioned in this guide.
Monosodium Urate (MSU)-Induced Peritonitis (Gout Model)
This model is used to study the acute inflammatory response characteristic of a gout flare.
-
Animals: C57BL/6 mice are commonly used.
-
MSU Crystal Preparation: Uric acid is dissolved in a heated alkaline solution and allowed to crystallize at room temperature. The resulting MSU crystals are washed, dried, and sterilized.
-
Induction: Mice receive an intraperitoneal (i.p.) injection of MSU crystals (typically 1 mg in sterile PBS).
-
Inhibitor Administration: The NLRP3 inhibitor (e.g., this compound or MCC950 at 40 mg/kg) or vehicle is administered i.p. shortly before or after MSU injection.
-
Endpoint Analysis:
-
Peritoneal Lavage: Several hours after MSU injection, the peritoneal cavity is washed with cold PBS to collect inflammatory cells and fluid.
-
Cell Counting and Flow Cytometry: The collected cells are counted, and flow cytometry is used to quantify the influx of neutrophils (e.g., Ly6G+/CD11b+ cells).
-
Cytokine Measurement: The concentration of IL-1β in the peritoneal lavage fluid and serum is measured by ELISA.
-
dot
Caption: Workflow for MSU-Induced Peritonitis Model.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.
-
Animals: C57BL/6 mice are frequently used for the chronic progressive form of EAE.
-
Induction:
-
Mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA).
-
Pertussis toxin is administered i.p. on the day of immunization and two days later to facilitate the entry of immune cells into the central nervous system[16][17][18][19].
-
-
Inhibitor Administration: The NLRP3 inhibitor or vehicle is typically administered daily, starting from the day of immunization (prophylactic) or after the onset of clinical signs (therapeutic).
-
Endpoint Analysis:
-
Clinical Scoring: Mice are monitored daily for clinical signs of disease (e.g., tail limpness, hind limb weakness/paralysis) and scored on a scale of 0-5.
-
Histology: At the end of the experiment, the spinal cord and brain are collected for histological analysis to assess inflammation (e.g., H&E staining) and demyelination (e.g., Luxol Fast Blue staining).
-
Immunohistochemistry: Staining for immune cell markers (e.g., CD4 for T cells, Iba1 for microglia/macrophages) and inflammatory mediators.
-
Conclusion
This compound represents a promising, orally bioavailable, and selective NLRP3 inhibitor with a favorable preclinical safety profile. In vivo studies have demonstrated its efficacy in models of gout and autoinflammatory syndromes, with performance comparable to the well-characterized inhibitor MCC950. While direct comparative data against other inhibitors like Dapansutrile and Inzomelid is still emerging, the available evidence suggests that direct inhibition of the NLRP3 inflammasome is a viable therapeutic strategy for a host of inflammatory diseases. The choice of inhibitor for in vivo studies will depend on the specific disease model, the desired route of administration, and the known pharmacokinetic and safety profiles of each compound. Further head-to-head studies are warranted to delineate the nuanced differences in efficacy and safety among these promising NLRP3 inhibitors.
References
- 1. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rupress.org [rupress.org]
- 5. invivogen.com [invivogen.com]
- 6. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target of MCC950 in Inhibition of NLRP3 Inflammasome Activation: a Literature Review - ProQuest [proquest.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Dapansutrile - Wikipedia [en.wikipedia.org]
- 11. Exploring the mechanism of action of dapansutrile in the treatment of gouty arthritis based on molecular docking and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pulsus.com [pulsus.com]
- 14. Inzomelid | ALZFORUM [alzforum.org]
- 15. Role of NLRP3 Inflammasome and Its Inhibitors as Emerging Therapeutic Drug Candidate for Alzheimer’s Disease: a Review of Mechanism of Activation, Regulation, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 17. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Active Induction of Experimental Autoimmune Encephalomyelitis in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
CY-09: A Comparative Guide to its Cross-Reactivity with NLRP3 Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective NLRP3 inhibitor, CY-09, and its activity against NLRP3 from different species. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Mechanism of Action
This compound is a potent and direct inhibitor of the NLRP3 inflammasome.[1] It functions by specifically binding to the ATP-binding site, known as the Walker A motif, located within the NACHT domain of the NLRP3 protein.[1] This interaction competitively inhibits the binding of ATP, a critical step for the ATPase activity of NLRP3.[1] The inhibition of NLRP3's ATPase activity prevents its oligomerization and the subsequent assembly of the entire inflammasome complex, which includes the adaptor protein ASC and pro-caspase-1.[1][2] Consequently, the activation of caspase-1 and the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18 are suppressed.[1]
Performance Data
| Parameter | Human NLRP3 | Mouse NLRP3 | Reference |
| Binding Affinity (Kd) | ~500 nM | Not Reported | [1] |
| Effective Inhibitory Concentration | Dose-dependent inhibition observed in human THP-1 cells and PBMCs.[1] | Dose-dependent inhibition of caspase-1 activation and IL-1β secretion at 1–10 µM in LPS-primed bone marrow-derived macrophages (BMDMs).[1] | [1] |
It is important to note that the lack of standardized cross-species IC50 values necessitates careful dose-response studies when transitioning between different animal models or to human cells.
Experimental Protocols
The following is a detailed methodology for assessing the inhibitory activity of this compound on NLRP3 inflammasome activation in vitro.
In Vitro Assay for this compound Inhibition of NLRP3 Inflammasome Activation in Macrophages
1. Cell Culture and Priming:
- Culture mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes in appropriate media. For THP-1 cells, differentiate into a macrophage-like state using Phorbol 12-myristate 13-acetate (PMA).
- Seed the cells in 12-well plates at a density of 5 x 10^5 cells/ml for BMDMs or an appropriate density for THP-1 macrophages.[3]
- Prime the cells with Lipopolysaccharide (LPS) (e.g., 50 ng/ml) for 3 hours to upregulate the expression of NLRP3 and pro-IL-1β.[3]
2. Inhibitor Treatment:
- Following the priming step, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for 30 minutes.[3]
3. NLRP3 Inflammasome Activation:
- Induce NLRP3 inflammasome activation by treating the cells with a specific agonist. Common activators include:
- Nigericin (10 µM) for 30 minutes.[3]
- ATP (2.5 mM) for 30 minutes.[3]
- Monosodium urate (MSU) crystals (150 µg/ml) for 4 hours.[3]
4. Sample Collection and Analysis:
- After the activation period, collect the cell culture supernatants.
- Analyze the supernatants for the presence of mature IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
- To assess caspase-1 activation, cell lysates and supernatants can be analyzed by Western blot for the presence of the cleaved p20 subunit of caspase-1.[2]
Visualizations
Signaling Pathway
Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.
Experimental Workflow
Caption: Workflow for Assessing this compound Cross-reactivity.
Logical Relationship
Caption: this compound's Interaction with NLRP3 Across Species.
References
Assessing the Potency of CY-09 against NLRP3 Mutants: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the NLRP3 inflammasome inhibitor CY-09 with other alternatives, supported by experimental data. The guide details the potency of these inhibitors against wild-type and mutant NLRP3, outlines experimental protocols for assessment, and visualizes key cellular pathways and workflows.
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is associated with a range of inflammatory diseases, including Cryopyrin-Associated Periodic Syndromes (CAPS).[1] Small molecule inhibitors of NLRP3 are therefore of significant therapeutic interest. This guide focuses on this compound, a direct NLRP3 inhibitor, and compares its efficacy with other well-characterized inhibitors, namely MCC950 and Dapansutrile, particularly in the context of disease-associated NLRP3 mutations.
Comparative Potency of NLRP3 Inhibitors
This compound has been identified as a selective and direct inhibitor of the NLRP3 inflammasome.[2] It functions by binding to the ATP-binding Walker A motif within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity and subsequent inflammasome assembly and activation.[2] This mechanism of action appears to be effective against both wild-type and various mutant forms of NLRP3.
A recent study characterizing 34 NLRP3 variants associated with CAPS demonstrated that while some mutants exhibited resistance to MCC950, none of the tested variants showed strong resistance to this compound.[3] This suggests that this compound may have a broader efficacy against a range of pathogenic NLRP3 mutations.
The following table summarizes the available quantitative data on the potency of this compound and other NLRP3 inhibitors.
| Inhibitor | Target | Cell Type | Assay | IC50 / Kd | Reference |
| This compound | Wild-type NLRP3 | Mouse BMDMs | IL-1β secretion | ~5 µM | [2] |
| Wild-type NLRP3 | Purified human NLRP3 | ATPase activity | ~0.5 µM (inhibition) | [2] | |
| Wild-type NLRP3 | - | Binding affinity (Kd) | 500 nM | ||
| Various CAPS-associated NLRP3 mutants | Reconstituted U937 cells | Pyroptosis | No strong resistance observed | [3] | |
| MCC950 | Wild-type NLRP3 | Mouse BMDMs | IL-1β secretion | 7.5 nM | |
| Wild-type NLRP3 | Human MDMs | IL-1β secretion | 8.1 nM | ||
| Nlrp3 L351P mutant | Mouse model | In vivo IL-1β/IL-18 | Ineffective | [4] | |
| Nlrp3 A350V mutant | Mouse macrophages | IL-1β secretion (ATP/Nigericin induced) | Reduced potency | [4] | |
| Dapansutrile (OLT1177) | Wild-type NLRP3 | Human blood-derived macrophages | IL-1β release | Nanomolar concentrations (specific IC50 not provided) | |
| CAPS-patient monocytes | LPS-induced IL-1β release | Inhibition | 36-84% inhibition |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of NLRP3 inhibitor potency. Below are protocols for key experiments cited in the evaluation of this compound and its alternatives.
IL-1β Secretion Assay in Macrophages
This assay is fundamental for quantifying the inhibitory effect of compounds on NLRP3 inflammasome activation.
a. Cell Culture and Priming:
-
Culture bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells in complete RPMI 1640 medium.
-
Seed cells in 96-well plates at a density of 5 x 10^5 cells/mL and allow them to adhere.
-
Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
b. Inhibitor Treatment and NLRP3 Activation:
-
Pre-incubate the primed cells with various concentrations of the test inhibitor (e.g., this compound, MCC950) for 30-60 minutes.
-
Induce NLRP3 inflammasome activation by adding one of the following stimuli:
-
5 mM ATP for 30-60 minutes.
-
10 µM Nigericin for 30-60 minutes.
-
200 µg/mL Monosodium urate (MSU) crystals for 6 hours.
-
c. Quantification of IL-1β:
-
Centrifuge the plates to pellet the cells.
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
ASC Oligomerization Assay
This assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation, and assesses the ability of inhibitors to block this process.
a. Cell Preparation and Stimulation:
-
Prime macrophages as described in the IL-1β secretion assay.
-
Treat with the inhibitor and then stimulate with an NLRP3 activator.
b. Cell Lysis and Cross-linking:
-
Lyse the cells in a Triton X-100-based lysis buffer.
-
Pellet the insoluble fraction, which contains the ASC specks, by centrifugation.
-
Wash the pellet and resuspend it in a buffer containing the cross-linker disuccinimidyl suberate (DSS) for 30 minutes.
c. Western Blot Analysis:
-
Quench the cross-linking reaction and solubilize the pellet in sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-ASC antibody to visualize ASC monomers and cross-linked oligomers. A reduction in the high-molecular-weight oligomers indicates inhibition.
Caspase-1 Activity Assay
This assay directly measures the enzymatic activity of caspase-1, the effector protease of the inflammasome.
a. Sample Preparation:
-
Following cell treatment and stimulation as in the IL-1β assay, collect both the cell culture supernatant and the cell lysate.
b. Activity Measurement:
-
Use a commercially available caspase-1 activity assay kit (e.g., Caspase-Glo® 1).
-
These assays typically utilize a specific caspase-1 substrate that, when cleaved, generates a fluorescent or luminescent signal.
-
Measure the signal using a plate reader. A decrease in signal intensity in the presence of an inhibitor indicates reduced caspase-1 activity.
Visualizing Cellular Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex signaling pathways and experimental procedures involved in assessing NLRP3 inhibitors.
References
- 1. Functional diversity of NLRP3 gain-of-function mutants associated with CAPS autoinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MCC950/CRID3 potently targets the NACHT domain of wild-type NLRP3 but not disease-associated mutants for inflammasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
CY-09: A Comparative Analysis of Performance in Human vs. Mouse Cells
For researchers, scientists, and drug development professionals, understanding the species-specific performance of a compound is critical for translating preclinical findings. This guide provides an objective comparison of CY-09, a selective inhibitor of the NLRP3 inflammasome, in human and mouse cellular models, supported by experimental data and detailed methodologies.
This compound is a potent, direct inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases.[1][2] The compound directly binds to the ATP-binding motif within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity.[1][2] This action prevents the subsequent assembly and activation of the inflammasome complex, ultimately blocking the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1]
Quantitative Performance Comparison
| Parameter | Mouse Cells (BMDMs) | Human Cells (PBMCs & THP-1) | Source |
| Target | NLRP3 Inflammasome | NLRP3 Inflammasome | [1][3] |
| Mechanism of Action | Direct binding to NLRP3 NACHT domain, inhibition of ATPase activity | Direct binding to NLRP3 NACHT domain, inhibition of ATPase activity | [1][2][3] |
| IC50 (NLRP3 Inhibition) | ~6 µM | Not explicitly reported, but effective in the 1-10 µM range | [4] |
| Effective Concentration | 1-10 µM for dose-dependent inhibition of IL-1β secretion and caspase-1 activation | Dose-dependent inhibition of IL-1β secretion and caspase-1 activation observed | [1][2] |
| Metabolic Stability | Favorable (Half-life >145 min in liver microsomes) | Favorable (Half-life >145 min in liver microsomes) | [3][5] |
Signaling Pathway and Mechanism of Action of this compound
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the specific inhibitory action of this compound.
Caption: this compound inhibits the NLRP3 inflammasome by targeting the ATPase activity of the NLRP3 NACHT domain.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are synthesized protocols for key assays used to evaluate the performance of this compound.
IL-1β Secretion Assay in Mouse Bone Marrow-Derived Macrophages (BMDMs)
This assay quantifies the inhibitory effect of this compound on the secretion of mature IL-1β from mouse BMDMs.
Caption: Experimental workflow for measuring IL-1β secretion in mouse BMDMs.
Caspase-1 Activation Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol assesses the ability of this compound to inhibit the activation of caspase-1 in human PBMCs.
Caption: Protocol for assessing caspase-1 activation in human PBMCs.
ASC Oligomerization Assay
This assay is used to visualize the formation of the ASC speck, a hallmark of inflammasome activation, and its inhibition by this compound.
Caption: Method for detecting the inhibition of ASC oligomerization by this compound.
Summary of Findings and Conclusion
This compound demonstrates consistent and potent inhibition of the NLRP3 inflammasome in both human and mouse cells. The mechanism of action, which involves the direct inhibition of NLRP3's ATPase activity, is conserved across these species. While the reported IC50 value of ~6 µM in mouse BMDMs provides a specific benchmark, the effective dose range observed in human PBMCs and THP-1 cells is comparable. Furthermore, the favorable metabolic stability of this compound in both human and mouse liver microsomes suggests a similar pharmacokinetic profile, which is a positive indicator for translational studies.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of CY-09
For laboratory personnel engaged in research and development, the proper handling and disposal of chemical compounds is a critical component of ensuring a safe and compliant work environment. This document provides detailed guidance on the proper disposal procedures for CY-09, a selective and direct NLRP3 inhibitor. Adherence to these protocols is essential to mitigate risks and ensure the safety of all laboratory staff.
Immediate Safety and Handling Precautions
Prior to disposal, it is imperative to handle this compound with the appropriate safety measures. The following table summarizes the key safety information derived from the Material Safety Data Sheet (MSDS).[1]
| Hazard Category | Precautionary Statement |
| If Swallowed | P301+310: Immediately call a POISON CENTER or doctor/physician.[1] |
| If on Skin | P302+352: Wash with plenty of soap and water.[1] |
| If Inhaled | P304+340: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
| If in Eyes | P305+351+338: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| General | P312: Call a POISON CENTER/doctor if you feel unwell.[1] |
| P330: Rinse mouth.[1] | |
| P332+313: If skin irritation occurs, get medical advice/attention.[1] | |
| P337+313: If eye irritation persists, get medical advice/attention.[1] | |
| P391: Collect spillage.[1] |
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[1] Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[1]
Step-by-Step Disposal Protocol
The mandated disposal route for this compound, as specified by the Global Harmonized System (GHS), is clear and direct.
Disposal Statement:
-
P501: Dispose of contents/container to an approved waste disposal plant. [1]
This directive necessitates that this compound and any materials contaminated with it are not to be disposed of through standard laboratory drains or as general waste. Instead, they must be treated as hazardous chemical waste and managed by a licensed environmental services company.
Experimental Protocol for Disposal:
-
Segregation and Collection:
-
Collect all waste materials containing this compound, including unused product, solutions, and any contaminated consumables (e.g., pipette tips, vials, gloves), in a dedicated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of this compound and any solvents used. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream (e.g., solvents used). Include the date of waste accumulation.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.[1]
-
Long-term storage recommendations for the pure compound are at -20°C or -80°C.[1] While waste may not require these temperatures, it should be stored in a cool, dry place.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS or contractor with a complete and accurate description of the waste contents.
-
-
Documentation:
-
Maintain a record of the amount of this compound waste generated, the date of accumulation, and the date it was collected for disposal.
-
Logical Workflow for this compound Handling and Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling CY-09
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with CY-09. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
Executive Summary: Operational and Safety Protocols
This compound is a selective and direct inhibitor of the NLRP3 inflammasome, a key component of the innate immune system. While a valuable tool in inflammatory disease research, proper handling and disposal are paramount to mitigate potential risks. This guide outlines the necessary personal protective equipment (PPE), emergency procedures, and operational workflows for the safe management of this compound in a laboratory setting.
Personal Protective Equipment (PPE) at a Glance
All personnel handling this compound must use the following personal protective equipment. A risk assessment should be conducted prior to any new procedure involving this compound.
| Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemical-resistant gloves. Double-gloving is recommended. | Prevents skin contact and absorption. |
| Eye Protection | Safety goggles or a face shield. | Protects eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for handling powders or creating aerosols. | Minimizes inhalation of the compound. |
Emergency Response and First Aid
In the event of exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Long-term storage recommendations are typically at -20°C or -80°C.
Preparation of Solutions
-
All handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood.
-
This compound is soluble in DMSO. For in vivo experiments, it has been formulated in a vehicle containing 10% DMSO, 10% Polyoxyl 15 hydroxystearate, and 80% saline.[1]
Spill Management
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable decontamination solution.
Disposal
-
Dispose of all waste materials contaminated with this compound as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in general waste.
Experimental Protocol: In Vitro Inhibition of NLRP3 Inflammasome Activation
The following is a representative protocol for assessing the inhibitory activity of this compound on the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs).
1. Cell Culture and Priming:
- Plate bone marrow-derived macrophages (BMDMs) in a suitable culture vessel.
- Prime the cells with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
2. This compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Dilute the this compound stock solution to the desired final concentrations in cell culture media.
- Add the this compound dilutions to the primed BMDMs and incubate for a specified period (e.g., 30 minutes).
3. NLRP3 Inflammasome Activation:
- Induce NLRP3 inflammasome activation by adding an appropriate stimulus, such as nigericin or ATP.
4. Measurement of IL-1β Secretion:
- Collect the cell culture supernatant.
- Quantify the amount of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA).
5. Data Analysis:
- Compare the levels of IL-1β in this compound-treated cells to untreated controls to determine the inhibitory effect of the compound.
Mechanism of Action: this compound and the NLRP3 Inflammasome Pathway
This compound directly targets the NLRP3 protein, a key sensor in the innate immune system. The following diagram illustrates the canonical NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits the ATPase activity of the NLRP3 protein, preventing inflammasome assembly.
Experimental Workflow: Handling this compound in the Laboratory
The following workflow provides a step-by-step guide for the safe handling of this compound from receipt to disposal.
Caption: A visual guide to the lifecycle of this compound within a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
